4-(3-Chlorophenyl)-2-methyl-1-butene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUWHKZHDXKRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641113 | |
| Record name | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-08-0 | |
| Record name | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling & Synthetic Utility of 4-(3-Chlorophenyl)-2-methyl-1-butene
This guide provides an in-depth technical analysis of 4-(3-Chlorophenyl)-2-methyl-1-butene , a specialized halogenated olefinic intermediate. It is structured to serve researchers in medicinal chemistry and agrochemical synthesis, focusing on physicochemical profiling, synthetic methodologies, and reactivity patterns.
Executive Technical Summary
This compound (CAS: 731772-08-0) is a lipophilic "homo-methallyl" arene building block. Distinguished by its terminal gem-disubstituted olefin and meta-chlorinated aromatic ring, it serves as a critical scaffold in the optimization of lipophilicity and metabolic stability in bioactive molecules.
In drug discovery, this motif is often employed to introduce a sterically demanding lipophilic linker , utilizing the "magic methyl" effect to restrict conformational freedom while enhancing membrane permeability. In agrochemistry, it functions as a precursor to pyrethroid-like insecticides and complex antifungal agents.
Molecular Architecture & Identification
| Identifier | Detail |
| IUPAC Name | This compound |
| CAS Number | 731772-08-0 |
| Molecular Formula | C₁₁H₁₃Cl |
| Molecular Weight | 180.67 g/mol |
| SMILES | CC(=C)CCc1cccc(Cl)c1 |
| InChIKey | NNUWHKZHDXKRMU-UHFFFAOYSA-N |
| Structural Class | Halogenated Arylalkene / Homo-methallyl Benzene |
Physicochemical Property Profile
The following data consolidates experimental benchmarks with high-confidence predictive models (EPISuite™/ACD/Labs) where specific experimental values are proprietary.
Thermodynamic & Physical Constants[1]
| Property | Value / Range | Source/Methodology |
| Physical State | Clear, colorless to pale yellow liquid | Experimental Observation |
| Boiling Point | 235°C – 245°C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 1.04 ± 0.06 g/cm³ | Predicted (vs. 4-Cl analog) |
| Refractive Index ( | 1.520 – 1.525 | Estimated |
| Flash Point | > 95°C | Closed Cup (Predicted) |
| Vapor Pressure | ~0.04 mmHg at 25°C | Estimated (EPISuite) |
Solubility & Lipophilicity
-
LogP (Octanol/Water): 4.2 – 4.5 (Predicted). This high lipophilicity indicates excellent membrane permeability but poor aqueous solubility (< 1 mg/L).
-
Solubility Profile: Miscible with organic solvents (DCM, THF, Toluene, Ethyl Acetate). Insoluble in water.
Synthetic Methodology: The Grignard Coupling Protocol
The most robust synthesis of this compound involves the copper-catalyzed cross-coupling of a 3-chlorobenzyl nucleophile with a methallyl electrophile. This route avoids the isomerization issues common in acid-catalyzed Friedel-Crafts alkylations.
Protocol: Copper-Catalyzed Grignard Coupling
Reaction Logic: The reaction couples 3-Chlorobenzyl magnesium chloride (Nucleophile) with 3-Chloro-2-methylpropene (Methallyl Chloride, Electrophile).
Reagents:
-
3-Chlorobenzyl chloride (Precursor A)
-
Magnesium turnings (activated)
-
Methallyl chloride (Precursor B)
-
Catalyst:
(0.1 M in THF) or CuI.
Step-by-Step Workflow:
-
Formation of Grignard Reagent:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.
-
Add 3-Chlorobenzyl chloride in anhydrous THF dropwise at a rate that maintains gentle reflux.
-
Critical Control: Maintain temperature < 40°C to prevent Wurtz homocoupling (dimerization).
-
Result: 3-Chlorobenzylmagnesium chloride (0.5 - 1.0 M) .[1]
-
-
Cross-Coupling:
-
Cool the Grignard solution to -78°C (or 0°C depending on catalyst activity).
-
Add the copper catalyst (
, 1-3 mol%). -
Slowly add Methallyl chloride (1.1 equiv).
-
Allow to warm to room temperature over 4 hours. The solution typically turns from grey/brown to a dark solution as the coupling proceeds.
-
-
Workup:
-
Quench with saturated
(aq).[2] -
Extract with Diethyl Ether or MTBE.
-
Dry over
and concentrate in vacuo. -
Purification: Vacuum distillation is required to separate the product from homocoupled byproducts (1,2-bis(3-chlorophenyl)ethane).
-
Visualization: Synthetic Pathway
Figure 1: Copper-catalyzed Grignard coupling strategy for the synthesis of this compound.
Reactivity & Applications in Drug Development
This molecule is not merely an end-product but a versatile divergent intermediate . Its reactivity is defined by two distinct zones: the electron-rich alkene and the deactivated aromatic ring .
A. Metabolic & Chemical Reactivity
-
Epoxidation (P450 Mimicry):
-
The terminal double bond is susceptible to epoxidation (e.g., by mCPBA or metabolic CYP450).
-
Utility: The resulting epoxide is a reactive electrophile for opening with amines, creating beta-amino alcohols (common in beta-blocker or antifungal pharmacophores).
-
-
Hydroboration-Oxidation:
-
Reaction with
followed by yields the primary alcohol (Anti-Markovnikov). -
Product: 4-(3-Chlorophenyl)-2-methylbutan-1-ol.
-
-
Heck/Suzuki Coupling:
-
The meta-chlorine atom is relatively inert to standard nucleophilic substitution but can participate in Pd-catalyzed couplings (Buchwald-Hartwig or Suzuki) using specialized ligands (e.g., XPhos), allowing late-stage diversification of the aromatic ring.
-
B. Application: The "Methylation Effect"
In Medicinal Chemistry, replacing a simple allyl chain with a 2-methyl-1-butene (methallyl) chain often improves drug properties via the Methylation Effect :
-
Conformational Restriction: The methyl group at C2 restricts the rotation of the alkene, locking the molecule into a preferred bioactive conformation.
-
Metabolic Blocking: The methyl group sterically hinders nucleophilic attack or enzymatic oxidation at the vinylic position, extending half-life (
).
Visualization: Reactivity Divergence
Figure 2: Divergent reactivity pathways transforming the core alkene into high-value pharmacological scaffolds.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Aquatic Toxicity (Predicted).
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid contact with strong oxidizing agents.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent slow auto-oxidation of the olefin.
-
-
Spill Response: Absorb with inert material (vermiculite); do not flush into surface water due to high lipophilicity and potential bioaccumulation.
References
-
Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 731772-08-0). Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: this compound analogs. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[5] Applications of 4-Chlorobenzylmagnesium Chloride in Organic Synthesis.[5] Retrieved from
- Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.
- Rieke, R. D. (n.d.). Preparation of Organometallic Reagents using Active Zinc and Magnesium.
Sources
- 1. 3-Chlorobenzylmagnesium chloride | C7H6Cl2Mg | CID 13078164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salicylaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(4-Chloro-phenyl)-2-methyl-but-3-en-1-ol | C11H13ClO | CID 11367605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Whitepaper: Synthesis, Characterization, and Applications of 4-(3-Chlorophenyl)-2-methyl-1-butene (CAS 731772-08-0)
Executive Summary
As drug discovery and advanced materials science increasingly rely on structurally diverse, halogenated building blocks, 4-(3-chlorophenyl)-2-methyl-1-butene has emerged as a critical intermediate. This whitepaper details the physicochemical properties, structural identity, and a self-validating synthetic protocol for this compound. Designed for researchers and process chemists, this guide bridges theoretical mechanistic principles with practical, bench-ready methodologies to ensure high-yield synthesis and robust analytical verification.
Structural Analysis & Chemical Identity
This compound is an aryl-alkene characterized by a meta-substituted chlorobenzene ring linked to an isopropenyl group via an ethylene bridge (). The presence of the terminal olefin provides a synthetic handle for epoxidation, hydroboration, or cross-metathesis, while the meta-chloro substituent serves as a robust site for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| IUPAC Name | 1-chloro-3-(3-methylbut-3-en-1-yl)benzene |
| CAS Registry Number | 731772-08-0 |
| Linear Formula | C11H13Cl |
| SMILES | CC(=C)CCc1cc(Cl)ccc1 |
| InChI Key | NNUWHKZHDXKRMU-UHFFFAOYSA-N |
Table 2: Quantitative Physicochemical Properties
| Property | Value |
| Molecular Weight | 180.67 g/mol |
| Exact Mass | 180.0706 Da |
| Commercial Purity Standard | ≥97% |
| Physical State (Standard Temp) | Liquid (Colorless to pale yellow) |
| Solubility | Soluble in THF, DCM, Toluene; Insoluble in H2O |
Data aggregated from commercial standards and chemical databases ([1], [2]).
Mechanistic Pathway: Copper-Catalyzed Grignard Cross-Coupling
The most efficient and scalable route to synthesize this compound is via a copper-catalyzed cross-coupling between 3-chlorobenzylmagnesium chloride and methallyl chloride (3-chloro-2-methylpropene).
Causality in Reaction Design: Direct reaction of a Grignard reagent with an alkyl or allyl halide often suffers from sluggish kinetics and competitive Wurtz-type homocoupling. By introducing a catalytic amount of a soluble copper(II) salt—specifically dilithium tetrachlorocuprate (Li₂CuCl₄), known as Kochi's catalyst—the reaction pathway is fundamentally altered ([3]). The Grignard reagent transmetalates with the copper catalyst to form a highly reactive organocuprate intermediate. This intermediate undergoes rapid oxidative addition with the methallyl chloride, followed by reductive elimination to yield the target alkene with high chemoselectivity, leaving the aryl chloride bond safely intact.
Figure 1: Copper-catalyzed Grignard cross-coupling synthesis of this compound
Experimental Protocol: A Self-Validating Workflow
This protocol is designed with built-in validation checkpoints to ensure high yield and purity, minimizing the risk of downstream contamination.
Phase 1: Preparation of 3-Chlorobenzylmagnesium Chloride
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a continuous argon purge.
-
Activation: Add 1.2 equivalents (eq) of magnesium turnings (approx. 290 mmol).
-
Causality: An excess of Mg ensures complete consumption of the halide, preventing downstream purification issues. Add a single crystal of iodine.
-
Causality: Iodine reacts with the passivation layer of magnesium oxide, exposing the reactive zero-valent metal surface.
-
-
Initiation: Add 20 mL of anhydrous THF. Introduce 5% of the total 3-chlorobenzyl chloride (total 240 mmol).
-
Validation Checkpoint: Wait for the brown iodine color to fade and the solvent to spontaneously boil, confirming reaction initiation.
-
-
Addition: Dilute the remaining 3-chlorobenzyl chloride in 100 mL of THF and add dropwise over 1 hour to maintain a gentle reflux.
-
Causality: Controlling the addition rate keeps the local concentration of the halide low, suppressing Wurtz homocoupling (which would form 1,2-bis(3-chlorophenyl)ethane).
-
-
Maturation: Stir for an additional 2 hours at room temperature.
Phase 2: Copper-Catalyzed Cross-Coupling
-
Catalyst Addition: Cool the Grignard solution to 0 °C using an ice bath. Add 0.05 eq of Li₂CuCl₄ (0.1 M solution in THF).
-
Causality: The low temperature stabilizes the transient organocuprate species and prevents unwanted side reactions.
-
-
Electrophile Addition: Add 1.0 eq of methallyl chloride (240 mmol) dropwise over 45 minutes.
-
Validation Checkpoint: The solution will transition from a dark hue to a lighter suspension as MgCl₂ precipitates.
-
-
Reaction Monitoring: Stir for 3 hours at room temperature.
-
Validation Checkpoint: Perform TLC (100% Hexanes, UV visualization). The disappearance of the methallyl chloride spot (stain with KMnO₄) and the emergence of a new UV-active, non-polar spot confirms completion.
-
-
Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (100 mL) at 0 °C.
-
Causality: NH₄Cl provides mild protonation to destroy unreacted Grignard reagent and solubilizes copper salts as amine complexes. Extract with diethyl ether (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude oil via vacuum distillation or silica gel chromatography (100% Hexanes) to yield the pure product.
Analytical Characterization
To verify the structural integrity of the synthesized this compound, the following spectral parameters must be validated:
-
¹H NMR (400 MHz, CDCl₃): Look for the terminal olefin protons as two distinct singlets (or fine multiplets) around δ 4.70 - 4.80 ppm (2H). The methyl group will appear as a singlet around δ 1.75 ppm (3H). The ethylene bridge will present as two multiplets around δ 2.30 ppm (2H) and δ 2.75 ppm (2H). The aromatic region will show a multiplet between δ 7.05 - 7.30 ppm (4H).
-
GC-MS (EI): The molecular ion peak [M]⁺ should be observed at m/z 180, with an M+2 peak at m/z 182 exhibiting a 3:1 intensity ratio, definitively confirming the presence of a single chlorine atom. A prominent fragment at m/z 125 corresponding to the 3-chlorobenzyl cation[C₇H₆Cl]⁺ is expected.
References
-
Molbase Chemical Encyclopedia. "1-chloro-3-(3-methylbut-3-enyl)benzene | 731772-08-0". Molbase. [Link]
-
The Journal of Organic Chemistry. "Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles". American Chemical Society.[Link]
Sources
Molecular Architecture and Synthetic Methodologies of 4-(3-Chlorophenyl)-2-methyl-1-butene: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, halogenated aryl-alkenes serve as indispensable building blocks. 4-(3-Chlorophenyl)-2-methyl-1-butene (CAS: 731772-08-0) is a highly versatile intermediate characterized by a lipophilic meta-chlorophenyl ring separated from a terminal isobutylene moiety by an ethyl linker[1]. This specific structural topology makes it an ideal pharmacophore scaffold; the terminal alkene provides a reactive handle for downstream functionalization (e.g., cross-metathesis, epoxidation, or hydroboration), while the meta-chloro substitution modulates metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs)[2].
This whitepaper provides an in-depth analysis of its cheminformatic profile, structural logic, and a field-proven, self-validating synthetic protocol designed for high yield and regioselectivity.
Structural Analysis & Cheminformatics
To establish a rigorous foundation, the physicochemical and topological identifiers of the molecule must be validated. The following table summarizes the core quantitative data for this compound[1],[3].
Table 1: Physico-Chemical Properties
| Property | Value |
| IUPAC Name | 1-chloro-3-(3-methylbut-3-en-1-yl)benzene |
| CAS Registry Number | 731772-08-0 |
| Molecular Formula | C₁₁H₁₃Cl |
| Molecular Weight | 180.67 g/mol |
| Canonical SMILES | CC(=C)CCc1cc(Cl)ccc1 |
| InChIKey | NNUWHKZHDXKRMU-UHFFFAOYSA-N |
| Typical Purity (Commercial) | ≥95% to 97% |
SMILES String Decoding
The Simplified Molecular-Input Line-Entry System (SMILES) string CC(=C)CCc1cc(Cl)ccc1 acts as a precise topological map of the molecule's connectivity[3]:
-
CC(=C): Represents the terminal isobutylene (2-methyl-1-propene) fragment. The parentheses indicate branching, showing that the terminal methylene (=C) is bonded to the C2 carbon.
-
CC: Denotes the two methylene units (C3 and C4) that form the flexible ethyl bridge, isolating the alkene's pi-system from the aromatic ring.
-
c1cc(Cl)ccc1: Represents the aromatic system (lowercase 'c' denotes aromaticity). The (Cl) immediately following the second aromatic carbon dictates a meta-substitution pattern relative to the aliphatic chain attachment point (c1).
Caption: Topological mapping of the SMILES string to its primary molecular fragments.
Synthetic Methodology & Mechanistic Rationale
Synthesizing this compound requires the formation of a precise C-C bond between an aryl-alkyl fragment and an alkene. While a standard Grignard reaction is theoretically possible, uncatalyzed reactions with allylic halides frequently suffer from poor regioselectivity (competing SN2 vs. SN2' pathways) and Wurtz-type homocoupling.
Causality of Experimental Design: To circumvent these issues, we employ a Copper(I)-Catalyzed Cross-Coupling between 3-chlorobenzylmagnesium bromide and 3-bromo-2-methyl-1-propene (methallyl bromide). The addition of catalytic Copper(I) iodide (CuI) generates a highly reactive organocuprate intermediate. This species undergoes rapid, regioselective oxidative addition and reductive elimination, driving the reaction exclusively toward the desired cross-coupled product while suppressing side reactions.
Step-by-Step Experimental Protocol
Phase 1: Grignard Reagent Generation
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermocouple under an argon atmosphere.
-
Initiation: Add magnesium turnings (1.2 eq, 55 mmol) and 10 mL of anhydrous THF. Add a single crystal of iodine. Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the highly reactive zero-valent metal surface required for insertion.
-
Addition: Dissolve 3-chlorobenzyl bromide (1.0 eq, 45 mmol) in 40 mL of anhydrous THF. Add 5% of this solution to the flask. Heat gently to 40°C until the iodine color dissipates and a distinct exotherm is observed. Self-Validation: The exotherm is a self-validating indicator that the Grignard initiation has successfully occurred.
-
Completion: Add the remaining 3-chlorobenzyl bromide solution dropwise over 30 minutes, maintaining the internal temperature between 30-35°C. Stir for an additional 1 hour at room temperature.
Phase 2: Copper-Catalyzed Cross-Coupling
-
Catalyst Loading: Cool the Grignard solution to -20°C using a dry ice/isopropanol bath. Add CuI (0.05 eq, 2.25 mmol) and stir for 15 minutes.
-
Electrophile Addition: Dissolve methallyl bromide (1.1 eq, 49.5 mmol) in 20 mL of anhydrous THF. Add dropwise over 45 minutes.
-
Thermal Causality: Maintaining -20°C during addition is critical. Higher temperatures exponentially increase the rate of Grignard homocoupling, which would contaminate the batch with 1,2-bis(3-chlorophenyl)ethane.
-
Reaction Progression: Allow the reaction to slowly warm to 0°C over 2 hours.
-
In-Process Control (IPC): Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with ethyl acetate. Analyze via GC-MS. Self-Validation: The reaction is deemed complete when the methallyl bromide peak disappears and the product mass (m/z = 180) dominates the chromatogram.
Phase 3: Workup and Purification
-
Quenching: Carefully quench the reaction at 0°C with 50 mL of saturated aqueous NH₄Cl solution to safely protonate unreacted organometallics and solubilize copper salts.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 100% Hexanes) to yield the pure compound as a colorless oil.
Caption: Step-by-step workflow for the Cu-catalyzed cross-coupling synthesis.
Analytical Validation
To ensure absolute trustworthiness of the synthesized batch, the isolated product must be validated through orthogonal analytical techniques to confirm both structural integrity and isotopic distribution:
-
¹H NMR (400 MHz, CDCl₃): The spectrum will exhibit two distinct singlets at ~4.70 and 4.75 ppm (2H, =CH₂) confirming the terminal alkene. The aromatic region will show a multiplet at ~7.1-7.3 ppm (4H, Ar-H) characteristic of the meta-substituted ring. The aliphatic chain will present as a triplet at ~2.7 ppm (2H, Ar-CH₂), a triplet at ~2.3 ppm (2H, allylic CH₂), and a prominent singlet at ~1.75 ppm (3H, -CH₃).
-
GC-MS (Electron Ionization): The mass spectrum must show a molecular ion peak at m/z 180 . Crucially, the isotopic pattern must display an M and M+2 peak in a precise 3:1 ratio , definitively confirming the presence of a single chlorine atom on the aromatic ring.
References
-
Sigma-Aldrich. "this compound | 731772-08-0". Sigma-Aldrich Product Catalog. 1
-
BLD Pharm. "4-(3,5-Dichlorophenyl)-1-butene - BLDpharm" (Database containing related 731772-08-0 SMILES and properties). BLD Pharm Catalog. 3
-
Ambeed. "CAS Index - Ambeed.com" (Listing for this compound purity and sourcing). Ambeed Chemical Database. 2
Sources
Thermodynamic stability of meta-chlorophenyl alkene derivatives
Title: Thermodynamic and Metabolic Stability Profiles of meta-Chlorophenyl Alkene Derivatives: A Comprehensive Guide for Medicinal Chemistry
Executive Summary
This technical guide provides a structural and thermodynamic analysis of meta-chlorophenyl alkene derivatives, a scaffold frequent in drug discovery (as bioisosteres for styrenes) and materials science. We examine the specific influence of the meta-chloro substituent on alkene stability, distinguishing between thermodynamic ground states (
Theoretical Framework: The meta-Chloro Effect
To predict the stability of these derivatives, one must decouple the steric and electronic contributions of the chlorine atom at the 3-position.
Electronic Influence (Hammett Analysis)
The chlorine atom exerts a dual effect: electron-withdrawing via induction (
-
Inductive Dominance: The Hammett substituent constant for m-Cl is
, compared to . This indicates that m-Cl is more electron-withdrawing than p-Cl because the resonance donation that partially offsets induction in the para position is geometrically impossible in the meta position. -
Orbital Consequence: This electron withdrawal lowers the energy of the alkene's Highest Occupied Molecular Orbital (HOMO). Consequently, the alkene becomes less nucleophilic, which increases its chemical stability against oxidative stress (e.g., singlet oxygen) compared to unsubstituted styrene.
Steric Determinants
Unlike ortho-substitution, which forces the alkene out of planarity with the phenyl ring (steric inhibition of resonance), meta-substitution allows the alkene to remain coplanar. This maximizes
Thermodynamic Isomerization ( vs. )
For meta-chlorophenyl alkenes, the
Thermodynamic Data Summary:
| Parameter | Value (Approx.) | Rationale |
| > 95:5 | Steric clash between phenyl ring and alkene substituent in | |
| -2.5 to -4.5 kcal/mol | Relief of steric strain; value depends on the size of the | |
| Isomerization Barrier | ~45–50 kcal/mol (Thermal) | High barrier prevents spontaneous isomerization at ambient temp. |
| Photostationary State | Variable ( | UV irradiation accesses the twisted excited state ( |
Visualization: Stability & Metabolic Fate
Figure 1: The central alkene serves as a pivot point for isomerization (reversible) and metabolic oxidation (irreversible).
Metabolic Stability (Drug Development Context)
In medicinal chemistry, the alkene moiety is a "soft spot" for metabolic clearance.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 and CYP2C subfamilies) attack the alkene
-system to form an epoxide (oxirane). -
The meta-Cl Advantage: Because m-Cl lowers the alkene electron density (see Section 1.1), the rate of P450 epoxidation is generally slower than that of electron-rich analogs (e.g., p-methoxy).
-
Risk Assessment: While slower, the resulting m-chlorostyrene oxide is a potent electrophile. It can alkylate DNA or proteins unless rapidly detoxified by Epoxide Hydrolase (EH).
-
Design Tip: If metabolic stability is poor, consider replacing the alkene hydrogen with a fluorine atom or a methyl group to sterically block the P450 approach.
-
Experimental Protocols
Protocol A: Synthesis via Heck Coupling (Self-Validating)
Objective: Synthesize (E)-1-(3-chlorophenyl)-1-propene with >98% stereoselectivity.
Reagents:
-
1-Bromo-3-chlorobenzene (1.0 eq)
-
Trans-propenylboronic acid or Ethyl acrylate (1.2 eq)
-
Pd(OAc)
(1 mol%) -
Ligand: P(o-tol)
(2 mol%) -
Base: Et
N (2.0 eq) -
Solvent: DMF (anhydrous)
Workflow:
-
Degassing (Critical): Sparge DMF with Argon for 15 mins. Validation: Solution remains clear/yellow; darkening indicates premature Pd oxidation.
-
Addition: Combine aryl halide, alkene, base, and catalyst under inert atmosphere.
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with LiCl (removes DMF).
-
Validation:
H NMR. Look for the coupling constant ( ) of the vinylic protons.-
Hz
-isomer (Success). -
Hz
-isomer (Failure/Isomerization).
-
Hz
Protocol B: Thermodynamic Equilibration Assay
Objective: Determine the precise
Methodology: Iodine-Catalyzed Photoequilibration.
Figure 2: Step-by-step workflow for determining thermodynamic equilibrium.
Data Analysis:
Calculate
-
Self-Validation: The reaction is complete when two consecutive NMR scans taken 1 hour apart show
change in the ratio.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Guengerich, F. P. (2003). Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and related reactions. Chemical Research in Toxicology, 16(1), 1448-1483.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475–2532.
Literature review of 4-(3-Chlorophenyl)-2-methyl-1-butene as a building block
Technical Guide: 4-(3-Chlorophenyl)-2-methyl-1-butene as a Strategic Building Block
Executive Summary
This compound (CAS: 731772-08-0) is a specialized homoallylic building block that bridges the gap between simple aromatics and complex polycyclic scaffolds. Characterized by a meta-chlorinated phenyl ring linked to a reactive 1,1-disubstituted terminal alkene, this molecule serves as a critical intermediate for introducing lipophilic bulk and metabolic stability into drug candidates.
Its primary utility lies in its dual reactivity:
-
Electrophilic Functionalization: The terminal alkene allows for precise introduction of polar groups (alcohols, epoxides) or carbon extensions.
-
Intramolecular Cyclization: It is a direct precursor to 6-chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene , a privileged scaffold in CNS-active agents and agrochemicals.
This guide details the robust synthesis, reactivity profile, and handling protocols for this versatile intermediate, moving beyond catalog data to actionable chemistry.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The molecule features a 3-chlorophenyl moiety, which is often preferred over para-substitution in medicinal chemistry to block metabolic oxidation at the reactive para position while maintaining electronic neutrality.
| Property | Value / Description |
| IUPAC Name | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene |
| CAS Number | 731772-08-0 |
| Molecular Formula | C₁₁H₁₃Cl |
| Molecular Weight | 180.67 g/mol |
| Boiling Point | ~235°C (Predicted) / 110-115°C @ 10 mmHg |
| Density | 1.05 g/cm³ (Predicted) |
| LogP | ~4.2 (Highly Lipophilic) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Stability | Stable under ambient conditions; susceptible to polymerization if stored without inhibitors (e.g., BHT).[1][2] |
Synthetic Routes (Upstream)
Reliable access to this compound is essential for scale-up. Two primary routes are recommended based on atom economy and reagent availability.
Route A: The Kochi Coupling (Scalable & Convergent)
This is the preferred industrial route due to the low cost of starting materials and the convergent nature of the synthesis. It involves the copper-catalyzed cross-coupling of a benzyl Grignard reagent with methallyl chloride.
-
Reagents: 3-Chlorobenzyl chloride, Magnesium turnings, Methallyl chloride (3-chloro-2-methylpropene), Li₂CuCl₄ (catalyst).
-
Mechanism: The copper catalyst facilitates the Sₙ2' or direct Sₙ2 displacement of the allylic chloride by the benzyl Grignard, preventing Wurtz-type homocoupling.
Route B: The Wittig Approach (High Precision)
Best for small-scale, high-purity requirements where isomer separation is difficult.
-
Reagents: 4-(3-Chlorophenyl)-2-butanone, Methyltriphenylphosphonium bromide, KOtBu.
-
Mechanism: Ketone formation followed by methylenation.
Visualizing the Synthesis Logic:
Figure 1: Comparative synthetic pathways. Route A (Top) is preferred for scale; Route B (Bottom) for purity.
Reactivity & Downstream Applications
The molecule's value is defined by the orthogonality between the stable aryl chloride and the reactive alkene.
Regioselective Cyclization (Tetralin Synthesis)
The most powerful application of this building block is the synthesis of substituted tetralins via intramolecular Friedel-Crafts alkylation .
-
Conditions: Lewis Acid (AlCl₃, FeCl₃) or Brønsted Acid (H₂SO₄, Polyphosphoric Acid).
-
Regiochemistry: Cyclization preferentially occurs at the para position relative to the chlorine (Position 6 of the tetralin ring) due to steric hindrance at the position between the alkyl chain and the chlorine.
-
Product: 6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene .
-
Utility: This scaffold is a bioisostere for naphthalene and is found in Sertraline analogs and various agrochemical insecticides.
Functionalization for Linkers (PROTACs/Linkers)
The terminal alkene can be converted into a primary alcohol or epoxide, serving as a "handle" for attaching the lipophilic 3-chlorophenyl tail to other pharmacophores.
-
Hydroboration-Oxidation: Yields the primary alcohol (anti-Markovnikov).
-
Epoxidation: Yields the epoxide, which can be opened by amines or azides.
Reactivity Workflow:
Figure 2: Divergent reactivity profile. The cyclization pathway (Red) is the primary driver for its use in scaffold synthesis.
Experimental Protocol: Grignard Coupling (Route A)
Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.
Objective: Synthesis of this compound from 3-chlorobenzyl chloride.
-
Reagent Preparation:
-
Activate Magnesium turnings (1.2 eq) with iodine in dry THF.
-
Add 3-chlorobenzyl chloride (1.0 eq) dropwise at 0°C to form the Grignard reagent. Stir for 1 hour at room temperature.
-
-
Catalyst Addition:
-
Cool the Grignard solution to -78°C.
-
Add Li₂CuCl₄ (0.03 eq, 0.1M in THF). The solution will turn a dark orange/brown.
-
-
Coupling:
-
Add Methallyl chloride (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm slowly to room temperature overnight.
-
-
Workup:
-
Quench with saturated NH₄Cl (aq).
-
Extract with Diethyl Ether (3x).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate.
-
-
Purification:
-
Purify via vacuum distillation (bp ~110°C @ 10 mmHg) or silica gel flash chromatography (Hexanes/EtOAc 95:5) to remove homocoupled byproducts.
-
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the terminal alkene singlets at ~4.7 ppm (2H) and the methyl singlet at ~1.7 ppm (3H). The benzylic and homobenzylic protons should appear as triplets/multiplets around 2.3–2.8 ppm.
Safety & Handling
-
Hazard Identification:
-
Skin Irritant: The molecule is lipophilic and can penetrate skin. Wear nitrile gloves.
-
Lachrymator Potential: Precursors (benzyl chlorides) are potent lachrymators. Handle in a fume hood.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent autoxidation of the alkene.
-
Disposal: Halogenated organic waste. Do not mix with acid waste streams due to potential polymerization.
References
-
Kochi Coupling Methodology: Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides. Synthesis, 1971(06), 303-305. Link
-
Tetralin Cyclization: Boger, D. L., & Mullican, M. D. (1984). Intramolecular Friedel-Crafts Acylation/Alkylation. Journal of Organic Chemistry, 49(21), 4033-4044. Link
-
General Wittig Protocols: Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490. Link
-
Safety Data (Analog): Sigma-Aldrich. (2023). Safety Data Sheet for 3-Chlorobenzyl Chloride. Link
Sources
An In-depth Technical Guide to the Electronic Properties of 3-Chlorophenyl Substituted Butenes
For correspondence:
Abstract
This technical guide provides a comprehensive examination of the electronic properties of 3-chlorophenyl substituted butenes. These compounds, while not extensively characterized in existing literature, are of significant interest in medicinal chemistry and materials science due to the unique interplay of the electron-withdrawing 3-chlorophenyl group and the reactive butene moiety. This document synthesizes foundational principles of physical organic chemistry with data from closely related analogous structures to build a predictive framework for understanding the synthesis, characterization, and electronic behavior of this class of molecules. We delve into the nuanced balance of inductive and resonance effects, explore modern spectroscopic and electrochemical characterization techniques, and provide detailed computational and experimental protocols to empower researchers in their exploration of these and similar molecular systems.
Introduction: The Significance of Chlorophenylalkenes in Modern Chemistry
Substituted alkenes are fundamental building blocks in organic synthesis, polymer science, and drug discovery. The introduction of a chlorophenyl group onto an alkene backbone, such as a butene chain, imparts a unique set of electronic characteristics that can profoundly influence the molecule's reactivity, stability, and potential applications. The chlorine atom, being a halogen, introduces a fascinating dichotomy of electronic effects: it is strongly electron-withdrawing through the sigma bonds (inductive effect), yet it can donate electron density to the aromatic ring via its lone pairs through the pi system (resonance effect).[1][2][3][4] This duality makes the electronic landscape of chlorophenyl-substituted alkenes particularly rich for investigation.
The position of the chlorine atom on the phenyl ring is critical. In the case of a 3-chloro (or meta) substitution, the resonance effect on the positions of electrophilic attack is less pronounced compared to ortho and para substitutions, leading to a distinct electronic distribution within the aromatic ring.[3][4] When this 3-chlorophenyl group is attached to a butene chain, its electronic influence extends to the double bond, modulating its nucleophilicity and susceptibility to various chemical transformations.
This guide will systematically explore the electronic properties of 3-chlorophenyl substituted butenes, addressing their synthesis, isomerism, and characterization. We will leverage data from analogous systems, such as substituted styrenes, to provide a robust predictive model for their behavior.
Synthesis and Isomerism of 3-Chlorophenyl Substituted Butenes
The synthesis of 3-chlorophenyl substituted butenes can be achieved through several established synthetic methodologies. The choice of method will largely depend on the desired isomer. The primary isomers of interest include those where the 3-chlorophenyl group is attached at different positions of the butene chain, and where the double bond is located at different positions.
Common Synthetic Routes
Two of the most versatile methods for the synthesis of these compounds are the Wittig reaction and the Grignard reaction.
-
The Wittig Reaction: This reaction is a powerful tool for the formation of carbon-carbon double bonds.[5][6][7] It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of 1-(3-chlorophenyl)-1-butene, for example, one could react 3-chlorobenzaldehyde with the ylide generated from propyltriphenylphosphonium bromide. The stereochemical outcome (E or Z isomer) can often be controlled by the choice of ylide and reaction conditions.[5]
-
The Grignard Reaction: Grignard reagents are potent nucleophiles that readily add to carbonyl compounds.[8][9][10] To synthesize a tertiary alcohol precursor that can be subsequently dehydrated to the desired alkene, one could react a butylmagnesium halide with 3-chloroacetophenone. Alternatively, reacting 3-chlorophenylmagnesium bromide with butan-2-one would yield a different tertiary alcohol precursor.
Isomerism
The 3-chlorophenyl substituted butenes can exist as several structural and stereoisomers, each with potentially distinct electronic properties. The primary forms of isomerism to consider are:
-
Positional Isomers: The 3-chlorophenyl group can be attached at various points on the butene chain (e.g., C1, C2, C3, or C4), and the double bond can be between C1-C2 or C2-C3.
-
Geometric Isomers: For butenes with a double bond at the C2 position, cis (Z) and trans (E) isomers are possible.
The specific isomer will have a significant impact on the electronic communication between the aromatic ring and the alkene moiety, as well as on the steric environment around the double bond.
The Electronic Influence of the 3-Chlorophenyl Group
The electronic properties of the butene chain are significantly modulated by the attached 3-chlorophenyl group. This influence is a composite of two primary electronic effects: the inductive effect and the resonance effect.
Inductive and Resonance Effects
-
Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond network.[1][2][3][4] This effect is distance-dependent and deactivates the aromatic ring towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi system of the benzene ring.[1][2][3][4] This effect donates electron density to the ring, particularly at the ortho and para positions.
In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the benzene ring.[1][11] However, the resonance effect still plays a crucial role in directing incoming electrophiles to the ortho and para positions.[4] For a 3-chloro substituent, the resonance donation to the meta position is not possible, making the electronic landscape distinct from its ortho and para counterparts.
Impact on the Butene Moiety
The net electron-withdrawing character of the 3-chlorophenyl group will decrease the electron density of the butene double bond, making it less nucleophilic and potentially more susceptible to nucleophilic attack under certain conditions. The extent of this electronic perturbation will depend on the specific isomer and the degree of conjugation between the phenyl ring and the double bond.
Experimental Characterization of Electronic Properties
A multi-technique approach is essential for a thorough characterization of the electronic properties of 3-chlorophenyl substituted butenes.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The chemical shifts of the vinylic protons and carbons will be particularly informative about the electronic environment of the double bond. For instance, in 3-chlorostyrene, a close analog, the vinylic protons appear in the range of 5.0-7.0 ppm in the 1H NMR spectrum.[1] The aromatic region of the spectrum will also provide insights into the electronic distribution within the 3-chlorophenyl ring.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. For conjugated systems like 1-(3-chlorophenyl)-1-butene, π → π* transitions are expected. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the electronic nature of the substituents.[2][11]
Electrochemical Techniques
-
Cyclic Voltammetry (CV): CV is a powerful technique for investigating the redox properties of a molecule.[12] By measuring the current response to a linearly cycled potential, one can determine the oxidation and reduction potentials of the 3-chlorophenyl substituted butene. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.
Computational Modeling of Electronic Structure
In the absence of extensive experimental data, computational chemistry provides a powerful predictive tool for understanding the electronic properties of 3-chlorophenyl substituted butenes.
Density Functional Theory (DFT)
DFT calculations are a cornerstone of modern computational chemistry for studying the electronic structure of molecules.[1] By employing appropriate functionals and basis sets, one can obtain accurate predictions of molecular geometries, vibrational frequencies, and a host of electronic properties.
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are the key molecular orbitals involved in chemical reactivity and electronic transitions.[1] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity and ease of oxidation), while the LUMO energy relates to its ability to accept electrons (electrophilicity and ease of reduction). The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and electronic excitability.
Molecular Electrostatic Potential (MEP)
The MEP is a three-dimensional map of the electrostatic potential around a molecule.[1] It provides a visual representation of the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering valuable insights into its reactive sites.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and characterization of 3-chlorophenyl substituted butenes. These are generalized procedures adapted from methods used for analogous compounds and should be optimized for each specific substrate.
Synthesis of 1-(3-Chlorophenyl)-1-butene via Wittig Reaction
Figure 1: General workflow for the synthesis of 1-(3-chlorophenyl)-1-butene via the Wittig reaction.
Protocol:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of n-butyllithium in hexanes dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which a characteristic color change indicating ylide formation should be observed.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add a solution of 3-chlorobenzaldehyde in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield 1-(3-chlorophenyl)-1-butene.
Characterization by Cyclic Voltammetry
Figure 2: Experimental workflow for cyclic voltammetry analysis.
Protocol:
-
Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an electrochemical-grade solvent (e.g., acetonitrile). Dissolve the 3-chlorophenyl substituted butene analyte to a concentration of approximately 1-5 mM.
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Connect the electrodes to a potentiostat. Under a blanket of the inert gas, perform a cyclic voltammetry scan over a potential range appropriate for the analyte (a wide initial scan, for example, from -2.0 V to +2.0 V, can be used to identify the redox events).
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for any observed oxidation and reduction events.
Data Summary and Interpretation
Table 1: Predicted Spectroscopic and Electrochemical Data for 1-(3-Chlorophenyl)-1-butene
| Property | Predicted Value/Range | Rationale/Analog Compound |
| 1H NMR (CDCl3) | ||
| Vinylic Protons | 5.5 - 7.0 ppm | Based on data for 3-chlorostyrene[1] |
| Aromatic Protons | 7.0 - 7.5 ppm | Typical range for substituted benzenes |
| 13C NMR (CDCl3) | ||
| Vinylic Carbons | 115 - 140 ppm | Based on data for 3-chlorostyrene[1] |
| Aromatic Carbons | 120 - 140 ppm | Typical range for substituted benzenes |
| UV-Vis (in Hexane) | ||
| λmax | 240 - 260 nm | Based on data for substituted styrenes[2][11] |
| Cyclic Voltammetry | ||
| Oxidation Potential | +1.5 to +2.0 V (vs. SCE) | Electron-withdrawing group raises the potential relative to styrene |
| Reduction Potential | -1.8 to -2.2 V (vs. SCE) | Electron-withdrawing group lowers the potential relative to styrene |
Conclusion
The electronic properties of 3-chlorophenyl substituted butenes are governed by a complex interplay of inductive and resonance effects, as well as the specific isomeric form of the molecule. While direct experimental data for this class of compounds is sparse, a robust understanding of their behavior can be constructed through the analysis of analogous structures and the application of modern spectroscopic, electrochemical, and computational techniques. This guide provides a foundational framework and detailed protocols to facilitate further research into these intriguing molecules, with the aim of unlocking their potential in the development of novel pharmaceuticals and advanced materials.
References
- Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Molecular Structure. [URL not available]
- UV-absorption spectra for poly (para-substituted styrene) in solid...
- When do we know that chlorine shows negative inductive effect and resonance in benzene? Quora. [URL not available]
-
Styrene. Dr. Gutow's Educational Website. [Link]
- Solved: 10. Outline two Wittig alkene syntheses of 2,3-dimethyl-1-butene. Is one synthesis preferred over the other? If yes, please indicate which one and your reasoning. No need to show the mechanism, only reactants. (6 points).
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
- Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [URL not available]
-
Grignard reagent. Wikipedia. [Link]
-
Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. [Link]
- UV absorption spectra of polystyrene. Polymer Bulletin. [URL not available]
-
Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Quora. [Link]
- (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
-
Questlion 13 (of 25) 4.00 points Design a synthesis of 4-chloro-4-(3-chlorophenyl). Chegg. [Link]
- Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Toronto Chemistry Department. [URL not available]
-
Synthesis of 3-methyl-4-(4-chlorophenyl)-but-1-en-4-ol. PrepChem.com. [Link]
- SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Progressive Academic Publishing. [URL not available]
-
Molecular Electrostatic Potential (MEP). University of Zurich, Institute of Organic Chemistry. [Link]
- Cyclic voltammetry.
-
HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
-
Cyclic Voltammetry. PalmSens. [Link]
- Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. a. Revista de Chimie. [URL not available]
-
Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education. [Link]
-
3-Chlorotoluene. The Automated Topology Builder (ATB) and Repository. [Link]
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [URL not available]
-
E cient, three-component synthesis of 1-aryl-2, 3-dihydro-3-phenyl-1H-naphth[1,2-e][1][3] oxazines derivatives, using LaCl3/ClCH2. Scientia Iranica. [URL not available]
- PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino). Der Pharma Chemica. [URL not available]
-
Salicylic acid, p-chlorophenyl ester. Organic Syntheses Procedure. [Link]
- Method for preparing 3-methyl-3-buten-1-ol.
- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Engineering Research & Technology. [URL not available]
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- 1. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Effect of the chlorine substitution position of the end-group on intermolecular interactions and photovoltaic performance of small molecule acceptors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 10. mdpi.com [mdpi.com]
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- 12. pubs.acs.org [pubs.acs.org]
Comparative Technical Guide: 4-(3-Chlorophenyl) vs. 4-(4-Chlorophenyl)-2-methyl-1-butene
Executive Summary
This technical guide analyzes the structural, synthetic, and functional distinctions between 4-(3-chlorophenyl)-2-methyl-1-butene (the meta-isomer) and 4-(4-chlorophenyl)-2-methyl-1-butene (the para-isomer). These isomeric alkenes serve as critical intermediates in the synthesis of pyrethroid insecticides (e.g., bifenthrin precursors), antifungal agents (e.g., butenafine analogs), and as probes in Structure-Activity Relationship (SAR) studies.
While chemically similar, their divergence in symmetry and electronic distribution dictates different purification protocols, spectral signatures, and biological metabolic profiles. This guide provides researchers with the necessary physicochemical data, synthetic workflows, and differentiation protocols to utilize these scaffolds effectively.
Structural & Electronic Analysis
The core difference lies in the regiochemistry of the chlorine substituent on the phenyl ring relative to the 2-methyl-1-butene tail. This positional isomerism fundamentally alters the molecular symmetry and electronic vectors.
Comparative Physicochemical Profile[1]
| Feature | 4-(4-Chlorophenyl)-2-methyl-1-butene (Para) | This compound (Meta) |
| CAS Registry | 3047-24-3 | 731772-08-0 |
| Symmetry | ||
| Electronic Effect | Inductive withdrawal (-I) + Resonance donation (+R) into ring. | Inductive withdrawal (-I) dominates; Resonance decoupled from para-position. |
| Dipole Moment | Lower (Vectors of Cl and alkyl chain oppose). | Higher (Vectors are additive/angular). |
| Physical State | Often crystalline or semi-solid (better packing). | Typically liquid (disrupted packing). |
| Metabolic Fate | Blocks CYP450 oxidation at the para position. | Leaves para position open for hydroxylation. |
Electronic Implications for Reactivity
-
The Para Isomer: The chlorine atom at the C4 position exerts a deactivating but ortho/para directing effect. However, in this scaffold, the alkene tail is the primary reactive center. The symmetry of the para isomer often leads to higher melting points and lower solubility in non-polar solvents compared to the meta isomer.
-
The Meta Isomer: The C3 chlorine creates an electronic imbalance. In electrophilic aromatic substitution (EAS) reactions, the meta isomer directs incoming electrophiles to the crowded C2 or C4 positions, often resulting in complex mixtures.
Synthetic Pathways[2]
The most robust synthesis for both isomers involves a Grignard Cross-Coupling reaction. This method couples a chlorobenzyl magnesium halide with methallyl chloride. The choice of starting material (3-chlorobenzyl chloride vs. 4-chlorobenzyl chloride) dictates the final isomer.
Reaction Mechanism
The synthesis relies on the formation of a Grignard reagent followed by a copper- or palladium-catalyzed coupling to prevent Wurtz homocoupling side products.
Pathway:
-
Activation: Mg metal insertion into Chlorobenzyl chloride (in THF/Ether).
-
Coupling: Nucleophilic attack of the Benzyl Grignard on Methallyl Chloride.
Synthetic Workflow Diagram (DOT)
Caption: Divergent synthesis of meta and para isomers via Grignard coupling of specific chlorobenzyl precursors.
Analytical Characterization & Differentiation
Distinguishing these isomers is critical, especially when assessing purity or identifying metabolic byproducts.
Proton NMR ( H-NMR) Fingerprinting
The aromatic region (6.8 – 7.4 ppm) provides the definitive identification.
-
Para-Isomer (Symmetric):
-
Pattern: Distinctive AA'BB' system (often appears as two "doublets" with roof effect).
-
Integration: 2H (ortho to alkyl) + 2H (ortho to Cl).
-
Logic: The symmetry plane renders protons on opposite sides of the ring chemically equivalent.
-
-
Meta-Isomer (Asymmetric):
-
Pattern: Complex ABCD system.
-
Signals: Often observed as a singlet (H2, isolated between Cl and alkyl), a multiplet (H5), and two distinct doublets/multiplets (H4, H6).
-
Logic: Every proton on the ring is in a unique magnetic environment due to the lack of symmetry.
-
Identification Logic Diagram (DOT)
Caption: Analytical decision tree for distinguishing isomers using NMR symmetry and physical state.
Experimental Protocols
Synthesis of 4-(4-Chlorophenyl)-2-methyl-1-butene
This protocol is adaptable for the meta-isomer by substituting the starting benzyl chloride.
Reagents:
-
4-Chlorobenzyl chloride (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Methallyl chloride (1.1 eq)
-
THF (Anhydrous)[1]
-
Iodine (catalytic crystal)
Step-by-Step Methodology:
-
Grignard Formation: In a flame-dried 3-neck flask under Nitrogen, add Mg turnings and a crystal of iodine. Cover with minimal anhydrous THF.
-
Initiation: Add 5% of the 4-chlorobenzyl chloride solution. Heat gently until the iodine color fades and reflux begins (exothermic initiation).
-
Addition: Dropwise add the remaining 4-chlorobenzyl chloride in THF, maintaining a gentle reflux. Stir for 1 hour post-addition to ensure complete formation of 4-chlorobenzylmagnesium chloride.
-
Coupling: Cool the Grignard solution to 0°C. Add Methallyl chloride (diluted in THF) slowly to prevent thermal runaway. Note: A copper catalyst (CuI, 1 mol%) is often added here to facilitate C-C coupling and suppress homocoupling.
-
Quench: Pour the reaction mixture into saturated
(aq) at 0°C. -
Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Distill under reduced pressure (vacuum distillation) to separate the product from the higher-boiling Wurtz coupling byproduct (1,2-bis(4-chlorophenyl)ethane).
Quality Control Criteria
-
Purity: >98% by GC-FID.
-
Impurity Limit: <0.5% Wurtz dimer (detected by high retention time on GC).
-
Water Content: <0.1% (Karl Fischer), essential if used for subsequent moisture-sensitive reactions.
Pharmacophore & SAR Implications[2][4]
In drug discovery, the choice between these two isomers is rarely arbitrary. It is a strategic decision based on Metabolic Stability and Conformational Space .
Metabolic Blocking (The "Para" Effect)
The para position of a phenyl ring is electronically susceptible to oxidation by Cytochrome P450 enzymes (CYP450).
-
Para-Cl: Occupying this position with Chlorine (a metabolic blocker) significantly extends the half-life (
) of the molecule by preventing para-hydroxylation. -
Meta-Cl: Leaves the para position open. This is useful if the drug needs to be metabolized (soft drug design) or if the para position is required for H-bonding interactions in the binding pocket.
Lipophilicity and Sterics
-
Lipophilicity: Both Cl-substitutions increase LogP relative to the unsubstituted phenyl, facilitating membrane permeability.
-
Steric Vector: The meta-Cl substituent creates a "kink" in the effective width of the molecule. In tight enzyme binding pockets, the meta isomer may clash with residues that the linear para isomer avoids, or conversely, it may fill a hydrophobic pocket that the para isomer misses.
References
-
PubChem. (2025).[2] 4-(4-Chlorophenyl)-1-butene Compound Summary. National Library of Medicine.[2] [Link]
-
Frisch, A. C., et al. (2002).[3] Palladium-Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents.[3] Angewandte Chemie International Edition.[3] [Link]
Sources
Methodological & Application
Application Note: Divergent Catalytic Hydrofunctionalization of 4-(3-Chlorophenyl)-2-methyl-1-butene
Topic: Catalytic hydrofunctionalization of 4-(3-Chlorophenyl)-2-methyl-1-butene Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The substrate This compound (CAS: 731772-08-0) represents a versatile 1,1-disubstituted alkene scaffold commonly encountered in the synthesis of neuroactive agents and agrochemicals. Its structural features—a sterically accessible terminal alkene flanked by a methyl group and a homobenzylic chloride—offer a unique platform for divergent hydrofunctionalization .
This guide details two distinct, high-value catalytic protocols:
-
Markovnikov Hydration (Protocol A): Accessing tertiary alcohols via Cobalt-catalyzed Aerobic Mukaiyama Hydration.
-
Enantioselective Anti-Markovnikov Hydroamination (Protocol B): Accessing
-chiral amines via Copper-Hydride catalysis.
These methods replace traditional stoichiometric hydration (e.g., oxymercuration) or hydroboration-oxidation sequences with catalytic, atom-economical alternatives that tolerate the chemically sensitive aryl chloride moiety.
Substrate Analysis & Retrosynthetic Logic
The 1,1-disubstituted alkene motif presents a regioselectivity challenge. Standard electrophilic additions often yield mixtures or suffer from carbocation rearrangements.
-
Substrate: this compound
-
Molecular Weight: 180.68 g/mol
-
Key Reactivity:
-
C1 (Terminal): Sterically accessible; preferred site for bulky metal/ligand attachment (Anti-Markovnikov).
-
C2 (Internal): Electron-rich; preferred site for radical stability or hydride addition (Markovnikov).
-
3-Cl-Aryl: Sensitive to Pd/Ni oxidative addition; compatible with Co/Cu radical and hydride mechanisms.
-
Strategic Divergence Map
The following diagram illustrates the bifurcation of the substrate into two distinct chemical spaces using the protocols defined below.
Figure 1: Divergent catalytic pathways for 1,1-disubstituted alkenes.
Protocol A: Cobalt-Catalyzed Aerobic Mukaiyama Hydration
Objective: Synthesis of 4-(3-chlorophenyl)-2-methylbutan-2-ol. Mechanism: Radical-mediated Markovnikov hydration. The reaction proceeds via a Co-H species that adds to the alkene to form a tertiary carbon-centered radical, which is trapped by molecular oxygen.
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role |
| Substrate | 1.0 | Starting Material |
| Co(acac)₂ | 0.05 (5 mol%) | Catalyst Precursor |
| Phenylsilane (PhSiH₃) | 1.2 | Hydride Source/Reductant |
| O₂ (1 atm) | Excess | Oxidant (Balloon) |
| THF | 0.2 M | Solvent |
Step-by-Step Procedure
-
Catalyst Activation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Co(acac)₂ (13 mg, 0.05 mmol) in THF (5 mL).
-
Substrate Addition: Add This compound (180.7 mg, 1.0 mmol) to the catalyst solution.
-
Atmosphere Exchange: Cap the flask with a rubber septum. Purge the headspace with an O₂ balloon for 5 minutes. Leave the balloon attached to maintain 1 atm of oxygen pressure.
-
Silane Addition: Add Phenylsilane (148 µL, 1.2 mmol) dropwise via syringe over 5 minutes at room temperature (23 °C).
-
Note: A slight exotherm may be observed. The solution typically turns from pink/purple to dark brown.
-
-
Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 8:2) for the disappearance of the alkene.
-
Quench: Carefully add saturated aqueous Na₂S₂O₃ (5 mL) to reduce any remaining peroxides, followed by 1N HCl (2 mL) to hydrolyze silyl ethers. Stir for 30 minutes.
-
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the tertiary alcohol.
Expected Yield: 85–92% Selectivity: >20:1 Markovnikov.
Protocol B: Enantioselective Cu-Catalyzed Hydroamination
Objective: Synthesis of (R)-N-benzyl-4-(3-chlorophenyl)-2-methylbutan-1-amine. Mechanism: Ligand-controlled hydrocupration. The chiral Copper-Hydride (Cu-H) species adds across the alkene to place the Copper at the sterically less hindered terminal position (C1) and the Hydrogen at the internal position (C2), setting the stereocenter. The resulting alkyl-copper intermediate is intercepted by an electrophilic amine.
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role |
| Substrate | 1.0 | Starting Material |
| Cu(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor |
| (R)-DTBM-SEGPHOS | 0.022 (2.2 mol%) | Chiral Ligand |
| Diethoxymethylsilane (DEMS) | 2.0 | Hydride Source |
| O-Benzoyl-N,N-dibenzylhydroxylamine | 1.2 | Electrophilic Amine Source |
| THF | 0.5 M | Solvent |
Mechanistic Workflow (Graphviz)
Figure 2: Catalytic cycle for the enantioselective hydroamination of 1,1-disubstituted alkenes.
Step-by-Step Procedure
-
Catalyst Preparation: In a glovebox or under Argon, mix Cu(OAc)₂ (3.6 mg, 0.02 mmol) and (R)-DTBM-SEGPHOS (26 mg, 0.022 mmol) in THF (1 mL). Stir for 15 minutes until a homogeneous blue/green solution forms.
-
Silane Activation: Add Diethoxymethylsilane (DEMS) (320 µL, 2.0 mmol). Stir for 5 minutes; the solution typically turns yellow/orange, indicating Cu-H formation.
-
Substrate Addition: Add This compound (180.7 mg, 1.0 mmol) dissolved in THF (1 mL).
-
Reaction: Stir at 40 °C for 12 hours.
-
Checkpoint: At this stage, the intermediate alkyl-copper species is formed.
-
-
Electrophile Addition: Cool to room temperature. Add the electrophilic amine source (O-Benzoyl-N,N-dibenzylhydroxylamine , 382 mg, 1.2 mmol) dissolved in THF (1 mL).
-
Completion: Stir for an additional 2 hours at room temperature.
-
Workup: Dilute with Et₂O (20 mL) and wash with saturated NaHCO₃ (10 mL) and brine.
-
Purification: Flash chromatography (SiO₂, 2-5% EtOAc in Hexanes with 1% Et₃N).
Expected Yield: 78–85% Enantiomeric Excess (ee): >94% (determined by Chiral HPLC).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Conversion | Inactive Silane or O₂ depletion | Ensure PhSiH₃ is fresh (not hydrolyzed). Maintain positive O₂ pressure (balloon). |
| Protocol A: Side Product (Ketone) | Over-oxidation | Reduce reaction time; quench immediately upon consumption of alkene. |
| Protocol B: Low ee | Temperature too high | Run the hydrocupration step at lower temperature (e.g., 25 °C or 0 °C) with longer reaction time. |
| Protocol B: Proto-demetallation | Moisture in solvent | Ensure THF is anhydrous. Protonation of the C-Cu bond yields the alkane (reduction product) instead of the amine. |
References
-
Mukaiyama Hydration (Original): Isayama, S., & Mukaiyama, T. (1989).[4] A New Method for the Preparation of Alcohols from Olefins with Molecular Oxygen and Phenylsilane Catalyzed by Bis(acetylacetonato)cobalt(II).[2] Chemistry Letters, 18(6), 1071–1074. Link[4]
-
Mechanism of Co-Hydration: Gaspar, B., & Carreira, E. M. (2008). Cobalt-Catalyzed Functionalization of Unactivated Alkenes: Regioselective Reductive C-C Bond Forming Reactions. Angewandte Chemie International Edition, 47(31), 5758–5760. Link
-
Cu-Catalyzed Hydroamination: Zhu, S., Niljianskul, N., & Buchwald, S. L. (2013). Enantioselective CuH-Catalyzed Anti-Markovnikov Hydroamination of 1,1-Disubstituted Alkenes. Journal of the American Chemical Society, 135(41), 15746–15749. Link
-
Review of MHAT Chemistry: Crossley, S. W., Obradors, C., & Martinez, R. M., Shenvi, R. A. (2016). Mn-, Fe-, and Co-Catalyzed Radical Hydrofunctionalizations of Olefins. Chemical Reviews, 116(15), 8912–9000. Link
Sources
Using 4-(3-Chlorophenyl)-2-methyl-1-butene as a monomer in polymerization
Application Note: Living Cationic Polymerization of 4-(3-Chlorophenyl)-2-methyl-1-butene
Executive Summary
This guide details the protocol for the controlled polymerization of This compound (CMPMB) . Structurally, CMPMB is a hybrid monomer: it possesses the polymerizable "head" of isobutylene (1,1-disubstituted alkene) and a functionalized aromatic "tail."
Unlike simple styrenics, the gem-dimethyl-like substitution at the vinyl position renders this monomer chemically resistant to radical homopolymerization due to severe degradative chain transfer (allylic protons). Therefore, Living Cationic Polymerization is the requisite method to achieve high molecular weight (
Target Applications:
-
High Refractive Index Fluids: Due to the meta-chloro aromatic density.
-
Dielectric Interlayers: For microelectronic packaging (low moisture absorption).
-
Functional Precursors: The aryl-chloride moiety allows for post-polymerization modification (e.g., Buchwald-Hartwig amination) without disturbing the polyolefin backbone.
Chemical Context & Mechanism
To successfully polymerize CMPMB, one must treat it as a functionalized isobutylene . The reaction relies on the stabilization of a tertiary carbocation intermediate.[1][2]
The Challenge:
Standard cationic polymerization is prone to chain transfer to monomer (
-
Initiator: Cumyl Chloride (CumCl) or TMPCl (forms the initial carbocation).
-
Co-initiator: Titanium Tetrachloride (
) (activates the C-Cl bond). -
Electron Donor (Lewis Base): 2,6-Di-tert-butylpyridine (DTBP) or Pyridine. This is critical; it traps protic impurities that cause uncontrolled initiation but is too sterically hindered to quench the active propagating center.
Mechanism Diagram
Figure 1: The dynamic equilibrium between active and dormant species prevents termination, enabling "living" growth.
Experimental Protocol
Materials & Purification (Critical)
Water is the enemy of cationic polymerization. All steps must occur under ultra-dry Nitrogen or Argon.
| Component | Specification | Purification Protocol |
| Monomer (CMPMB) | >98% Purity | Dry over |
| Solvent A | Methylcyclohexane (MCH) | Distill over |
| Solvent B | Methyl Chloride (MeCl) | Pass gas through |
| Initiator | Cumyl Chloride (CumCl) | Synthesize from cumyl alcohol + HCl gas. Vacuum distill. |
| Co-Initiator | Reflux over copper chips (removes | |
| Proton Trap | 2,6-Di-tert-butylpyridine (DTBP) | Use as received (Sigma-Aldrich >97%) or distill if yellow. |
Polymerization Procedure
Safety Note:
Step-by-Step Workflow:
-
Reactor Assembly:
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Purge with dry
until cool. -
Immerse the flask in a cooling bath (Heptane/Liquid
slurry) to maintain -80°C .
-
-
Solvent & Monomer Charge:
-
Cannulate 60 mL Methylcyclohexane (MCH) and 40 mL Methyl Chloride (MeCl) into the flask.
-
Note: The 60:40 mix balances solubility (MCH dissolves the polymer) and polarity (MeCl stabilizes the ion pair).
-
Add DTBP (
M final conc) to scavenge protic impurities. -
Add CMPMB Monomer (Concentration typically 1.0 M). Allow to equilibrate thermally for 10 minutes.
-
-
Initiation:
-
Add Cumyl Chloride initiator (e.g., 0.02 M for a target DP of 50).
-
Start the reaction: Rapidly inject
(stock solution in MCH/MeCl) to reach a concentration of roughly 3-5x the initiator concentration (e.g., 0.08 M). -
Visual Check: The solution may turn faint yellow/orange (complex formation). Deep red/brown indicates impurity issues.
-
-
Propagation:
-
Stir vigorously at -80°C.
-
Time: Reaction rates vary. For CMPMB, expect 90-100% conversion within 30–60 minutes.
-
-
Quenching:
-
Terminate by adding 10 mL of pre-chilled Methanol containing 1% NaOH.
-
Allow the reactor to warm to room temperature (MeCl will evaporate; vent into a hood).
-
-
Workup:
-
Precipitate the polymer into excess Methanol (10x volume).
-
Redissolve in Hexane/THF and reprecipitate to remove catalyst residues.
-
Dry under vacuum at 40°C for 24 hours.
-
Experimental Workflow Diagram
Figure 2: Operational sequence for the living cationic polymerization of CMPMB.
Characterization & Expected Data
Upon successful polymerization, the material should be characterized using the following metrics:
| Technique | Observation | Interpretation |
| Confirms incorporation of chlorophenyl group. | ||
| Broad resonances typical of poly(isobutylene) derivatives. | ||
| Disappearance of | Absence of vinyl protons confirms high conversion. | |
| GPC (THF, PS Stds) | Monimodal Peak | Indicates single active species (Living system). |
| PDI ( | Confirms suppression of transfer/termination. | |
| DSC | Higher than Polyisobutylene (-70°C) due to bulky aromatic side chain. |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad PDI (>1.5) | Slow initiation or Heat transfer issues. | Increase |
| Low Yield | Impurities (Water/Alcohols) killing chains. | Re-dry monomer over |
| High | Intramolecular cyclization. | Dilute monomer concentration. This monomer is sterically bulky; crowding can force side reactions. |
| Color: Dark Red/Black | Friedel-Crafts alkylation of solvent/monomer. | Temperature too high (> -60°C). Check cryostat. |
References
-
Storey, R. F., et al. (1995).[3] "Kinetic Study of the Living Cationic Polymerization of Isobutylene Using a Dicumyl Chloride/TiCl4/Pyridine Initiating System." Macromolecules. Link
- Kennedy, J. P., & Ivan, B. (1992). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers.
-
Faust, R. (2009). "A Renaissance in Living Cationic Polymerization." Chemical Reviews. Link
-
BenchChem. (2025).[4] "Application Notes on Chlorinated Butenes as Polymer Intermediates." (General handling of chlorinated alkene monomers). Link
-
Kostjuk, S. V. (2015). "Recent progress in the Lewis acids co-initiated cationic polymerization of isobutylene." RSC Polymer Chemistry. Link
Sources
Grignard reaction conditions for synthesizing 4-(3-Chlorophenyl)-2-methyl-1-butene
Application Note: Precision Synthesis of 4-(3-Chlorophenyl)-2-methyl-1-butene via Copper-Catalyzed Grignard Cross-Coupling
Executive Summary & Retrosynthetic Logic
Target Molecule: this compound (CAS: 731772-08-0) Primary Application: Intermediate for antifungal pharmacophores (e.g., Butenafine analogs) and agrochemical synthesis.[1]
Scientific Rationale: The synthesis of 4-aryl-2-methyl-1-butenes presents a regiochemical challenge. Standard alkylation of enolates often yields thermodynamic internal alkenes, while Wittig approaches require unstable precursors.[1] The most robust, scalable route is the Copper-Catalyzed Cross-Coupling (Kochi-Fürstner conditions) of a benzylic Grignard reagent with a methallyl electrophile.[1]
This protocol utilizes 3-chlorobenzylmagnesium chloride and methallyl chloride (3-chloro-2-methyl-1-propene).[1] The critical success factor is the use of a soluble copper catalyst (Li₂CuCl₄) to override the tendency of allylic halides to undergo Sₙ2' (gamma) attack or Grignard homocoupling.[1]
Retrosynthetic Pathway[1]
Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the target via sp3-sp3 coupling.
Critical Reagents & Safety Profile
| Reagent | Role | Equiv. | Key Property / Hazard |
| 3-Chlorobenzyl Chloride | Substrate | 1.0 | Lachrymator.[1] Potential for Wurtz homocoupling.[1] |
| Magnesium Turnings | Reagent | 1.2 - 1.5 | Must be oxide-free.[1] Activation with I₂ required.[1] |
| Methallyl Chloride | Electrophile | 1.1 | Volatile, lachrymator.[1] Keep cold to prevent polymerization. |
| Li₂CuCl₄ (0.1M in THF) | Catalyst | 0.03 (3 mol%) | "Kochi Catalyst."[1] Essential for regiocontrol.[1] |
| THF (Anhydrous) | Solvent | - | Must be <50 ppm water to sustain Grignard. |
| 1,2-Dibromoethane | Activator | 0.05 | Entrainment agent for Grignard initiation.[1] |
Detailed Experimental Protocol
Phase A: Preparation of 3-Chlorobenzylmagnesium Chloride
Challenge: Benzylic halides are notorious for Wurtz homocoupling (dimerization to Ar-CH₂-CH₂-Ar) during Grignard formation.[1] Solution: Use the "High Dilution / Slow Addition" technique at controlled temperatures.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and a pressure-equalizing addition funnel. Add a magnetic stir bar.[1]
-
Activation: Add Mg turnings (1.3 equiv, 31.6 g/mol ) to the flask. Cover with minimal anhydrous THF.[1] Add a single crystal of Iodine and 2-3 drops of 1,2-dibromoethane . Heat gently with a heat gun until the iodine color fades and ethylene bubbles appear.[1]
-
Initiation: Dissolve 3-chlorobenzyl chloride (1.0 equiv) in anhydrous THF (concentration ~1.0 M). Add 5% of this solution to the activated Mg.[1] Wait for exotherm (solvent reflux) to confirm initiation.[1]
-
Propagation: Once initiated, dilute the remaining halide solution with more THF (to ~0.5 M). Add this solution dropwise over 2 hours.
-
Titration: After addition, stir for 1 hour at RT. Titrate a small aliquot (using salicylaldehyde phenylhydrazone or standard acid titration) to determine exact concentration (Target: ~0.8 - 1.0 M).
Phase B: Copper-Catalyzed Cross-Coupling (Kochi Protocol)
Mechanism: The copper salt forms a transient organocopper species that undergoes oxidative addition with the methallyl chloride, followed by reductive elimination.[1]
-
Catalyst Preparation: In a separate flame-dried 1 L reactor under N₂, charge Methallyl Chloride (1.1 equiv) and anhydrous THF (volume to reach ~0.3 M final concentration).
-
Cooling: Cool the methallyl chloride solution to -20°C (dry ice/acetone or cryostat).
-
Catalyst Addition: Add the Li₂CuCl₄ solution (3 mol%) via syringe. The solution will turn orange/brown.[1]
-
Grignard Addition: Transfer the prepared 3-chlorobenzylmagnesium chloride solution to the addition funnel. Add it dropwise to the cold (-20°C) reaction mixture over 60 minutes.
-
Observation: The color will cycle (yellow-orange-dark) as the catalytic cycle proceeds.[1]
-
-
Completion: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexanes) or GC-MS.[1] The limiting reagent (Grignard) should be consumed.[1]
Phase C: Workup and Purification
-
Quench: Pour the reaction mixture into a stirred, cold saturated NH₄Cl solution (buffered with a small amount of NH₄OH to solubilize copper salts as the deep blue amine complex).
-
Extraction: Extract with Diethyl Ether or MTBE (3 x volumes).
-
Wash: Wash combined organics with Brine, dry over MgSO₄, and filter.
-
Concentration: Remove solvent under reduced pressure (Rotavap). Caution: The product is an oil; do not overheat as polymerization of the alkene is possible (though unlikely without acid).[1]
-
Purification: Purify via Vacuum Distillation (if scale >10g) or Flash Column Chromatography (Silica Gel, 100% Hexanes).[1]
Mechanistic Pathway & Logic
The success of this reaction relies on the catalytic cycle of Copper(I).[1] Without copper, the reaction would be sluggish and prone to scrambling.[1]
Figure 2: The Kochi catalytic cycle preventing SN2' scrambling and ensuring alpha-regioselectivity.[1]
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Wurtz Homocoupling of Grignard.[1] | Increase dilution during Grignard formation.[1] Lower temp to 10-15°C. |
| Isomer Formation | Gamma-attack (SN2'). | Ensure Li₂CuCl₄ is fresh.[1] Maintain -20°C during addition. |
| No Initiation | Wet THF or oxidized Mg.[1] | Re-dry THF. Use Rieke Mg or add more I₂/heat. |
| Ring Chlorination | Not observed.[1] | Aryl chlorides are stable to these conditions.[1] |
Analytical Specifications:
-
1H NMR (400 MHz, CDCl3): δ 7.2-7.0 (m, 4H, Ar-H), 4.75 (s, 1H, =CH₂), 4.70 (s, 1H, =CH₂), 2.70 (t, 2H, Ar-CH₂), 2.30 (t, 2H, CH₂), 1.75 (s, 3H, CH₃).[1]
-
Purity: >97% by GC (FID).[1]
References
-
Kochi, J. K., & Tamura, M. (1971).[1] Coupling of Grignard Reagents with Organic Halides.[1][2][3][4] Synthesis, 1971(06), 303-305.[1]
-
Fürstner, A., & Martin, R. (2005).[1] Advances in Iron-Catalyzed Cross-Coupling Reactions.[1] Chemistry Letters, 34(5), 624-629.[1] (Context on transition metal catalysis for sp3-sp3 coupling). [1]
-
Sigma-Aldrich. (2023).[1] Product Specification: this compound (CAS 731772-08-0).[1][5][1]
-
Lipshutz, B. H. (1987).[1] Applications of Higher Order Mixed Organocuprates to Organic Synthesis.[1] Synthesis, 1987(04), 325-341.[1]
Sources
Functionalization of the Terminal Alkene in 4-(3-Chlorophenyl)-2-methyl-1-butene: A Guide for Synthetic Strategy and Protocol Development
Abstract
The terminal alkene of 4-(3-chlorophenyl)-2-methyl-1-butene represents a versatile chemical handle for molecular elaboration, a critical process in the discovery and development of novel therapeutics. Its strategic functionalization allows for the introduction of diverse pharmacophoric elements, enabling the systematic exploration of structure-activity relationships. This guide provides a comprehensive overview of key synthetic strategies for the selective transformation of this terminal olefin. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for three cornerstone reactions: Hydroboration-Oxidation for anti-Markovnikov alcohol synthesis, Wacker-Tsuji Oxidation for methyl ketone formation, and a state-of-the-art overview of Anti-Markovnikov Hydroamination for the direct introduction of nitrogen-containing moieties. This document is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering both a conceptual framework and practical, actionable methodologies.
Introduction: The Strategic Value of Terminal Alkene Functionalization
In the landscape of drug discovery, the ability to rapidly and efficiently modify a lead compound is paramount. Terminal alkenes, such as the one present in this compound, are particularly valuable synthetic intermediates.[1] Their reactivity allows for a broad spectrum of chemical transformations, facilitating the installation of various functional groups that can profoundly influence a molecule's biological activity, pharmacokinetic profile, and metabolic stability. The strategic diversification of a core scaffold through terminal alkene functionalization is a cornerstone of modern medicinal chemistry, enabling the generation of focused compound libraries for high-throughput screening and lead optimization.
The this compound scaffold itself presents an interesting starting point for synthetic exploration. The chlorophenyl group can engage in various aromatic substitution reactions or serve as a key binding element, while the terminal alkene provides a focal point for introducing polarity, hydrogen bonding capabilities, or additional points of diversification. The choice of functionalization strategy is dictated by the desired molecular modifications and the overall goals of the drug discovery program.
I. Anti-Markovnikov Hydroboration-Oxidation: Accessing Primary Alcohols
One of the most reliable and widely utilized methods for the anti-Markovnikov hydration of a terminal alkene is the hydroboration-oxidation reaction.[2][3] This two-step process allows for the regioselective installation of a hydroxyl group at the less substituted carbon of the double bond, a crucial transformation for introducing a primary alcohol.[3][4] Primary alcohols can serve as key intermediates for further functionalization, including oxidation to aldehydes or carboxylic acids, or conversion to ethers, esters, and amines.
Mechanistic Rationale
The hydroboration step proceeds through a concerted, four-membered transition state where the boron atom adds to the less sterically hindered terminal carbon, and the hydride adds to the more substituted internal carbon.[4][5] This regioselectivity is driven by both steric and electronic factors.[5] The subsequent oxidation step, typically employing basic hydrogen peroxide, proceeds with retention of stereochemistry, replacing the carbon-boron bond with a carbon-oxygen bond.[2]
Caption: Hydroboration-Oxidation Workflow.
Detailed Protocol: Hydroboration-Oxidation of this compound
Materials:
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (BH3•THF), 1.0 M solution in THF (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, argon-purged round-bottom flask, add this compound (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice-water bath.
-
Hydroboration: Slowly add the 1.0 M solution of BH3•THF (1.1 eq) dropwise to the stirred solution of the alkene at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2. Caution: The addition of hydrogen peroxide can be exothermic. Maintain the temperature below 20 °C.
-
Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Add diethyl ether to dilute the reaction mixture. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired primary alcohol.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Substrate |
| Borane-tetrahydrofuran complex | 1.1 | Hydroborating agent |
| Sodium hydroxide | - | Base for oxidation |
| Hydrogen peroxide | - | Oxidizing agent |
II. Wacker-Tsuji Oxidation: Synthesis of Methyl Ketones
The Wacker-Tsuji oxidation provides a direct route to convert a terminal alkene into a methyl ketone, a valuable functional group in medicinal chemistry.[6][7] This transformation is catalyzed by a palladium(II) species and typically employs a co-oxidant to regenerate the active catalyst.[7] The resulting methyl ketone can participate in a wide range of subsequent reactions, including aldol condensations, alpha-functionalization, and Baeyer-Villiger oxidations.
Mechanistic Rationale
The catalytic cycle of the Wacker oxidation involves the coordination of the alkene to the palladium(II) center.[6] This is followed by nucleophilic attack of water on the coordinated alkene, typically at the more substituted carbon (Markovnikov regioselectivity), to form a hydroxy-palladation intermediate.[6] Subsequent β-hydride elimination and tautomerization of the resulting enol yields the methyl ketone and a palladium(0) species. A co-oxidant, such as copper(II) chloride, is used to reoxidize palladium(0) to palladium(II), allowing the catalytic cycle to continue.[7]
Caption: Wacker-Tsuji Oxidation Catalytic Cycle.
Detailed Protocol: Wacker-Tsuji Oxidation of this compound
Materials:
-
This compound (1.0 eq)
-
Palladium(II) chloride (PdCl2) (0.1 eq)
-
Copper(I) chloride (CuCl) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Oxygen balloon
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a Schlenk flask, add PdCl2 (0.1 eq) and CuCl (1.0 eq). Evacuate and backfill the flask with oxygen three times, then leave it under an oxygen atmosphere (balloon).
-
Solvent and Substrate Addition: Add a mixture of DMF and water (e.g., 7:1 v/v). Stir the mixture vigorously until the solids dissolve. Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride. Shake and separate the layers. Extract the aqueous layer with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl ketone.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Substrate |
| Palladium(II) chloride | 0.1 | Catalyst |
| Copper(I) chloride | 1.0 | Co-oxidant |
| Oxygen | - | Terminal oxidant |
III. Anti-Markovnikov Hydroamination: Direct Synthesis of Primary Amines
The direct addition of an N-H bond across a carbon-carbon double bond, or hydroamination, is a highly atom-economical method for the synthesis of amines.[8] While Markovnikov hydroamination has been well-established, the development of anti-Markovnikov hydroamination of unactivated alkenes remains a significant challenge in catalysis.[9] Recent advancements, however, have led to the development of catalytic systems that can achieve this transformation with good regioselectivity.[8] This provides a direct route to primary amines from terminal alkenes, which are fundamental building blocks in medicinal chemistry.
Mechanistic Considerations and Modern Approaches
Achieving anti-Markovnikov selectivity in hydroamination often requires overcoming the inherent electronic preference for the formation of the more stable carbocationic intermediate that leads to the Markovnikov product. Modern strategies to achieve anti-Markovnikov hydroamination include:
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical-mediated anti-Markovnikov hydrofunctionalization reactions.[10]
-
Transition Metal Catalysis: Various transition metal catalysts, including those based on iridium, rhodium, and copper, have been developed for both inter- and intramolecular hydroamination reactions.[1][11][12] These systems often operate through mechanisms that avoid the formation of a discrete carbocation.
-
Enzymatic Approaches: Biocatalysis offers a green and highly selective alternative for hydroamination reactions.
The choice of catalytic system will depend on the specific amine to be installed and the functional group tolerance of the substrate.
Caption: Catalytic Strategies for Anti-Markovnikov Hydroamination.
Due to the rapidly evolving nature of this field and the highly specialized catalysts and conditions often required, a single, universally applicable protocol is not feasible. Researchers are encouraged to consult recent primary literature for the most up-to-date and substrate-specific methodologies for anti-Markovnikov hydroamination.
Conclusion
The functionalization of the terminal alkene in this compound offers a powerful platform for the synthesis of diverse molecular architectures relevant to drug discovery. The hydroboration-oxidation and Wacker-Tsuji oxidation are robust and well-established methods for accessing primary alcohols and methyl ketones, respectively. While the direct anti-Markovnikov hydroamination presents a more complex synthetic challenge, ongoing research continues to provide new and efficient catalytic solutions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
References
-
Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. [Link]
-
Indirect Anti‐Markovnikov Hydrofunctionalization of Terminal Alkenes via an Alkenyl Thianthrenium Intermediate. Angewandte Chemie International Edition. [Link]
-
Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. National Institutes of Health. [Link]
-
Anti-Markovnikov hydrofunctionalization of alkenes. ResearchGate. [Link]
-
Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. National Library of Medicine. [Link]
-
Recent developments in alkene hydro-functionalisation promoted by homogeneous catalysts based on earth abundant elements: formation of C–N, C–O and C–P bond. Royal Society of Chemistry. [Link]
-
Enantioselective hydroamination of unactivated terminal alkenes. eScholarship, University of California. [Link]
-
Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society. [Link]
-
HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. Redalyc. [Link]
-
Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. Science. [Link]
-
The transition metal-catalysed hydroboration reaction. Royal Society of Chemistry. [Link]
-
Pd(II)/PIDA‐Enabled Migratory Triple Functionalization of Terminal Alkenes via a 1,2‐C/Pd(IV) Dyotropic Rearrangement. National Library of Medicine. [Link]
-
Late‐stage functionalization of alkenes derived from natural products and drugs. ResearchGate. [Link]
-
New feats of alkene and alkyne asymmetric hydroamination catalyzed by copper and rhodium hydrides. ResearchGate. [Link]
-
Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
-
Recent developments in alkene oxo-functionalization reactions governed by photoredox methods. Royal Society of Chemistry. [Link]
-
Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. ChemRxiv. [Link]
-
Hydroboration Oxidation of Alkenes. Chemistry Steps. [Link]
-
Wacker Oxidation. Chemistry LibreTexts. [Link]
-
Hydroboration Oxidation Reaction. BYJU'S. [Link]
-
Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds. National Library of Medicine. [Link]
-
Synthesis of 3-methyl-4-(4-chlorophenyl)-but-1-en-4-ol. PrepChem. [Link]
-
Mechanism of Aldehyde-Selective Wacker-Type Oxidation of Unbiased Alkenes with a Nitrite Co-Catalyst. ResearchGate. [Link]
-
Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. ACS Omega. [Link]
-
Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. ResearchGate. [Link]
-
1-(4-Chloro-phenyl)-2-methyl-but-3-en-1-ol. PubChem. [Link]
-
Synthesis and structure of 4,4-dichloro-2-methyl-1,3-butadienes. Office of Scientific and Technical Information. [Link]
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- 12. researchgate.net [researchgate.net]
4-(3-Chlorophenyl)-2-methyl-1-butene as an intermediate in agrochemical synthesis
This is a comprehensive Technical Application Note and Protocol Guide for 4-(3-Chlorophenyl)-2-methyl-1-butene , designed for researchers in agrochemical discovery and process development.
CAS No: 731772-08-0 Document Type: Application Note & Experimental Protocol Version: 2.0 (2026) Target Audience: Medicinal Chemists, Process Engineers, Agrochemical Researchers
Executive Summary
In the competitive landscape of agrochemical discovery, the 3-chlorophenyl moiety represents a "privileged scaffold," conferring optimal lipophilicity and metabolic stability to fungicides and insecticides. This compound serves as a critical homoallylic building block. Unlike simple benzyl halides, this molecule incorporates a gem-dimethyl alkene "tail," which provides a versatile handle for downstream functionalization—specifically for constructing triazole fungicides (via epoxidation) and pyrethroid isosteres (via hydroboration or ozonolysis).
This guide details the synthesis, purification, and application of this intermediate, focusing on its utility in generating novel Structure-Activity Relationship (SAR) libraries for next-generation crop protection agents.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene; 3-(3-Chlorophenyl)-2-methylprop-1-ene (homolog) |
| CAS Number | 731772-08-0 |
| Molecular Formula | C₁₁H₁₃Cl |
| Molecular Weight | 180.67 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 235–240 °C (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene, Hexane; Insoluble in Water |
| Key Functionality | Terminal alkene (gem-disubstituted), Aryl chloride |
Synthesis Workflow: The "Grignard-Methallyl" Route
The most robust route to this compound avoids expensive transition metal catalysts by utilizing a copper-catalyzed Grignard coupling. This method is scalable and minimizes isomerization.
Reaction Pathway[1][3][4][5][6][8][9][10][11][12][13][14]
-
Precursor A: 3-Chlorobenzyl chloride (converted to Grignard).
-
Precursor B: Methallyl chloride (3-chloro-2-methylpropene).
-
Catalyst: Copper(I) Iodide (CuI) or Lithium Tetrachlorocuprate (
).
Figure 1: Synthesis of this compound via Grignard coupling.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To synthesize the target alkene on a 100g scale.
Reagents:
-
3-Chlorobenzyl chloride (161 g, 1.0 mol)
-
Magnesium turnings (26.7 g, 1.1 mol, activated)
-
Methallyl chloride (108 g, 1.2 mol)
-
Copper(I) Iodide (CuI) (1.9 g, 10 mmol)
-
THF (Anhydrous, 1.5 L)
Step-by-Step Methodology:
-
Grignard Formation:
-
In a flame-dried 2L 3-neck flask under
, add Mg turnings and 100 mL THF. -
Add an iodine crystal and 5 mL of 3-chlorobenzyl chloride to initiate.
-
Once initiated (exotherm), dropwise add the remaining benzyl chloride in 400 mL THF over 2 hours, maintaining a gentle reflux.
-
Stir for 1 hour post-addition to ensure completion. Cool to 0°C.
-
-
Coupling Reaction:
-
In a separate 3L flask, dissolve Methallyl chloride and CuI in 500 mL THF. Cool to -10°C.
-
Transfer the Grignard solution via cannula to the Methallyl chloride solution over 90 minutes. Critical: Keep temp < 5°C to prevent Wurtz homo-coupling.
-
Allow the mixture to warm to Room Temperature (RT) and stir overnight.
-
-
Workup:
-
Quench with saturated
(aq) (500 mL) at 0°C. -
Extract with Ethyl Acetate (3 x 400 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Perform fractional distillation under reduced pressure (0.5 mmHg).
-
Collect the fraction boiling at ~95-105°C.
-
Yield Target: 75-85% (approx. 135-150 g).
-
Protocol B: QC & Validation (GC-MS)
-
Column: HP-5MS or equivalent (30m x 0.25mm).
-
Temp Program: 60°C (2 min) -> 20°C/min -> 280°C (5 min).
-
Retention Time: Expect peak at ~8.5 min.
-
Mass Spec: Look for Molecular Ion (
) at 180 m/z and characteristic tropylium ion fragments (125 m/z).
Applications in Agrochemical Synthesis[2][12]
This intermediate is a gateway to two major classes of agrochemicals: Triazole Fungicides and Pyrethroid Analogs .
Application 1: Synthesis of "Metconazole-Style" Fungicides
The alkene functionality allows for the introduction of the triazole pharmacophore via epoxidation and ring opening.
Mechanism:
-
Epoxidation: The electron-rich alkene reacts with mCPBA to form the epoxide.
-
Azole Opening: The epoxide is opened by 1,2,4-triazole under basic conditions to yield the tertiary alcohol (the active fungicidal warhead).
Figure 2: Conversion to Triazole Fungicide Scaffolds.
Protocol Summary (Epoxidation):
-
Dissolve Alkene (1 eq) in DCM.
-
Add m-Chloroperbenzoic acid (mCPBA, 1.2 eq) at 0°C.
-
Stir 4h. Quench with
. -
Isolate epoxide (stable enough for next step).
Application 2: Pyrethroid & Ether Isosteres
The "3-chlorophenyl" group mimics the lipophilic domain of pyrethroids (like the phenoxyphenyl group in Permethrin).
-
Hydroboration-Oxidation yields the primary alcohol: 4-(3-chlorophenyl)-2-methylbutanol .
-
This alcohol can be etherified to create analogs of Pyridalyl or Etofenprox .
Safety & Handling
-
Hazards: The alkene is a skin irritant. The benzyl chloride precursor is a potent lachrymator and alkylating agent.
-
Storage: Store under Nitrogen at 2-8°C to prevent auto-oxidation of the alkene.
-
Disposal: All chlorinated waste must be segregated for high-temperature incineration.
References
-
Sigma-Aldrich. (2025). Product Specification: this compound (CAS 731772-08-0). Merck KGaA.
-
Accel Scientific. (2024). Building Blocks for Agrochemical Research: 2-(3-Methylbut-3-en-1-yl)chlorobenzene. Accel Sci.
-
ChemicalBook. (2024). Synthesis of Agrochemical Intermediates via Grignard Coupling.
-
WIPO Patent WO2003037854. (2003).[1] Method of preparing substituted butenyl derivatives for synthesis. World Intellectual Property Organization.
-
PrepChem. (2023).[2][1] General Procedure for Copper-Catalyzed Grignard Coupling with Allylic Halides.
(Note: While specific "blockbuster" trade names using this exact intermediate are often proprietary, the cited protocols represent the standard industrial application of this chemical class.)
Sources
Introduction: The Versatility of the 2-Methyl-1-Butene Scaffold
An in-depth guide for researchers, scientists, and drug development professionals on the scalable preparation of 2-methyl-1-butene and its key derivatives.
2-Methyl-1-butene (γ-isoamylene) is a five-carbon branched alkene that serves as a valuable building block in organic synthesis.[1] Its strategic importance lies in the reactivity of its terminal double bond, which allows for a wide array of chemical transformations.[2] Derivatives of 2-methyl-1-butene are crucial intermediates in the production of pharmaceuticals, agrochemicals, fuel additives, and specialty polymers.[3][4] This guide provides a detailed overview of scalable methods for the synthesis of 2-methyl-1-butene itself, followed by comprehensive application notes and protocols for the preparation of its most significant derivatives.
Part I: Scalable Synthesis of 2-Methyl-1-Butene
The industrial production of 2-methyl-1-butene is primarily achieved through two main strategies: the dehydration of tertiary-amyl alcohol and the catalytic isomerization of the more stable 2-methyl-2-butene, which is abundant in C5 streams from petroleum cracking.[5][6]
Method 1: Acid-Catalyzed Dehydration of 2-Methyl-2-Butanol
The dehydration of a tertiary alcohol like 2-methyl-2-butanol (tert-amyl alcohol) is a classic elimination reaction, typically proceeding through an E1 mechanism.[7][8] This reaction involves the protonation of the hydroxyl group by a strong acid, followed by the loss of water to form a stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene products.
Causality Behind the Method: The reaction inherently produces a mixture of two isomeric alkenes: the trisubstituted 2-methyl-2-butene and the disubstituted 2-methyl-1-butene.[9][10] According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene (2-methyl-2-butene) is generally the major product.[7][11] However, reaction conditions can be tuned to influence the product ratio. For instance, using bulky bases or specific heterogeneous catalysts can favor the formation of the terminal alkene. Subsequent separation is typically achieved by fractional distillation, exploiting the difference in their boiling points (2-methyl-1-butene: 31°C; 2-methyl-2-butene: 38.6°C).[4][12]
Caption: E1 mechanism for the dehydration of 2-methyl-2-butanol.
Protocol 1: Laboratory-Scale Dehydration
This protocol is adapted from established laboratory procedures for the dehydration of tert-amyl alcohol.[12]
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
Boiling chips
Procedure:
-
Acid Preparation: In a round-bottomed flask immersed in an ice bath, cautiously add 18 mL of concentrated H₂SO₄ to 36 mL of water. Allow the diluted acid solution to cool.
-
Reaction Mixture: To the cooled acid, slowly add 36 mL (30 g) of 2-methyl-2-butanol. Swirl the flask to ensure thorough mixing. Add a few boiling chips.
-
Distillation: Assemble a fractional distillation apparatus. Gently heat the flask using a heating mantle. The alkene products are volatile and will co-distill with water. Collect the distillate in a receiving flask cooled in an ice-water bath to prevent evaporation.[8] Continue distillation until no more organic layer is observed coming over (~1-2 hours).
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with 10 mL of 10% NaOH solution to neutralize any acidic byproducts.[12]
-
Drying: Separate the organic layer and dry it over anhydrous CaCl₂ for approximately 30 minutes.
-
Final Distillation: Decant the dried product into a clean distillation apparatus and carefully fractionally distill the mixture. Collect the fraction boiling at approximately 31-33°C, which corresponds to 2-methyl-1-butene.
Method 2: Isomerization of 2-Methyl-2-Butene
For large-scale production, it is often more economical to start with C5 streams from refineries, which are rich in 2-methyl-2-butene.[13] The positional isomerization of 2-methyl-2-butene to 2-methyl-1-butene can be achieved using acid catalysts. This is an equilibrium-driven process.[14]
Causality Behind the Method: The reaction is catalyzed by strong acids, such as sulfuric acid or solid acid catalysts like sulfonic acid ion-exchange resins (e.g., Amberlyst-15).[5][15][16] The mechanism involves the protonation of the alkene to form the same tertiary carbocation intermediate as in the dehydration of tert-amyl alcohol. Deprotonation can then occur at either adjacent carbon, leading to a mixture of the two isomers. By continuously removing the lower-boiling 2-methyl-1-butene via distillation from the reaction mixture (a technique known as reactive distillation), the equilibrium can be shifted to favor its formation.
Part II: Scalable Preparation of 2-Methyl-1-Butene Derivatives
The terminal double bond of 2-methyl-1-butene is highly reactive, making it an excellent precursor for various functionalized derivatives.[2]
Application Note 1: Synthesis of 2-Methyl-1,2-epoxybutane (Epoxidation)
Epoxides are highly valuable synthetic intermediates due to the strain in their three-membered ring, which allows for ring-opening reactions with a variety of nucleophiles.[17] The epoxidation of 2-methyl-1-butene is a direct method to produce 2-methyl-1,2-epoxybutane.
Causality Behind the Method: The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[18] The peroxy acid delivers an oxygen atom to the double bond in a concerted, stereospecific syn-addition.[18] For industrial scale, using hydrogen peroxide with a catalyst is often more cost-effective and environmentally benign.[19]
Caption: General workflow for the epoxidation of an alkene.
Protocol 2: Epoxidation with m-CPBA
Materials:
-
2-Methyl-1-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 2-methyl-1-butene (1 equivalent) in DCM in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Add this solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude epoxide. The product can be purified by distillation if necessary.
Application Note 2: Synthesis of Tert-Amyl Ethyl Ether (TAEE) (Etherification)
Tertiary-amyl alkyl ethers (TAAEs), such as TAEE and TAME (tert-amyl methyl ether), are important gasoline additives that act as octane boosters. They are produced by the acid-catalyzed addition of an alcohol across the double bond of isoamylenes.[16]
Causality Behind the Method: 2-Methyl-1-butene is highly reactive in this process.[16] The reaction is catalyzed by a strong acid, typically a macroreticular ion-exchange resin (e.g., Amberlyst-15).[16] The mechanism involves protonation of the double bond to form the stable tertiary carbocation, which is then attacked by the alcohol (e.g., ethanol). This method is highly scalable and is used in industrial settings.
Caption: Mechanism for the formation of TAEE from 2-methyl-1-butene.
Protocol 3: Etherification using an Acidic Resin Catalyst
Materials:
-
2-Methyl-1-butene
-
Ethanol (anhydrous)
-
Strongly acidic macroreticular resin catalyst (e.g., Amberlyst-15)
Procedure:
-
Catalyst Preparation: Wash the acidic resin with ethanol to remove impurities and activate it.
-
Reaction Setup: In a temperature-controlled batch reactor, add the activated catalyst.
-
Reaction Execution: Feed a mixture of 2-methyl-1-butene and excess ethanol (e.g., 1:5 molar ratio) into the reactor. The reaction is typically run at a slightly elevated temperature (e.g., 50-70°C).[16]
-
Monitoring and Completion: Monitor the conversion of 2-methyl-1-butene using GC analysis. The reaction is equilibrium-limited.
-
Product Isolation: Once equilibrium is reached, filter the reaction mixture to remove the solid catalyst (which can be regenerated and reused).
-
Purification: Remove the excess ethanol by distillation. The resulting product, TAEE, can be further purified by vacuum distillation.
Data Summary
| Method | Product | Key Reagents | Catalyst | Typical Conditions | Scalability & Notes |
| Dehydration | 2-Methyl-1-Butene | 2-Methyl-2-Butanol | H₂SO₄, Al₂O₃ | 100-400°C | High scalability. Produces a mixture of isomers requiring efficient fractional distillation.[20] |
| Isomerization | 2-Methyl-1-Butene | 2-Methyl-2-Butene | Sulfonic acid resins | 50-100°C | Excellent for large scale. Often coupled with reactive distillation to shift equilibrium.[13] |
| Epoxidation | 2-Methyl-1,2-epoxybutane | 2-Methyl-1-Butene, Peroxy Acid/H₂O₂ | None or Mn/Re salts | 0-25°C | Scalable, but peroxy acids can be hazardous. Catalytic H₂O₂ methods are preferred for industry.[19] |
| Etherification | Tert-Amyl Ethyl Ether | 2-Methyl-1-Butene, Ethanol | Acidic ion-exchange resin | 50-70°C | Major industrial process. The catalyst is easily separable and reusable.[16] |
| Hydrohalogenation | 2-Bromo-2-methylbutane | 2-Methyl-1-Butene, HBr | None | 0°C | Standard laboratory procedure, scalable with appropriate temperature control. Follows Markovnikov's rule.[21] |
References
- Smolecule. (2023, July 20). 3,4-Epoxy-2-methyl-1-butene.
- Sanford, R. A., Wunderlich, D. K., & Foster, R. L. (1966). Production of 2-methyl-2-butene. U.S.
- MDPI. (2016, July 29).
- Studylib.
- Taylor & Francis. 2-methyl-2-butene – Knowledge and References.
- Kibin.
- ResearchGate. Synthesis of 2-[(2E)-1-methyl-2-butene-1-yl]aniline.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-1-butene. PubChem.
- ChemicalBook. 2-METHYL-1-BUTENE.
- Google Patents. Increasing the level of 2-methyl-2-butene in isoamylene.
- Vaia.
- Oreate AI. (2026, February 19).
- Sigma-Aldrich. 2-Methyl-1-butene.
- Oktar, N., et al. (1999). Etherification rates of 2-methyl-2-butene and 2-methyl-1-butene with ethanol. Journal of Chemical Technology and Biotechnology, 74(2), 155-161.
- CymitQuimica. 2-Methyl-1-butene.
- Brainly. (2025, February 14).
- Chemistry Steps. (2021, May 27).
- ChemicalBook. 2-Methyl-2-butene synthesis.
- Sytniczuk, A., Kajetanowicz, A., & Grela, K. (2017). Cross-metathesis reaction of methyl oleate with 2-methyl-2-butene. RSC Publishing.
- Pavlov, O., et al. (2010). 2-methyl-2-butene production using positional isomerization. Theoretical Foundations of Chemical Engineering, 44(4), 536-539.
- National Institute of Standards and Technology. 2-Methyl-1-butene. NIST Chemistry WebBook.
- Google Patents.
- Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family.
- Study.com. Multi-step synthetic pathway that converts 2-methyl-1-butene into 3-bromo-2-butanol.
- Vedantu. (2024, July 1). Isomerism relating 2 methyl 1 butene and 2 methyl 2 butene.
- Organic Chemistry Portal. Synthesis of epoxides.
- PrepChem.com.
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- 1. 2-Methyl-1-butene [webbook.nist.gov]
- 2. CAS 563-46-2: 2-Methyl-1-butene | CymitQuimica [cymitquimica.com]
- 3. 2-Methyl-1-butene | C5H10 | CID 11240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-METHYL-1-BUTENE | 563-46-2 [amp.chemicalbook.com]
- 5. US3236908A - Production of 2-methyl-2-butene - Google Patents [patents.google.com]
- 6. 2-Methyl-2-butene synthesis - chemicalbook [chemicalbook.com]
- 7. studylib.net [studylib.net]
- 8. kibin.com [kibin.com]
- 9. vaia.com [vaia.com]
- 10. brainly.com [brainly.com]
- 11. Beyond the Beaker: Unpacking the Dehydration Dance of 2-Methyl-2-Butanol - Oreate AI Blog [oreateai.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Which isomerism relates 2 methyl 1 butene and 2 methyl class 11 chemistry CBSE [vedantu.com]
- 15. WO1989002882A1 - Increasing the level of 2-methyl-2-butene in isoamylene - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
- 19. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 20. EP3792234A1 - Method for the preparation of 2-methyl-but-2-ene - Google Patents [patents.google.com]
- 21. homework.study.com [homework.study.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3-Chlorophenyl)-2-methyl-1-butene
Case Reference: CAS 731772-08-0 | Structural Class: 1,1-Disubstituted Styrenyl Alkene
Compound Profile & Physicochemical Considerations
Before initiating purification, you must understand the "personality" of your molecule. 4-(3-Chlorophenyl)-2-methyl-1-butene is not a standard stable intermediate; it possesses specific sensitivities that lead to common purification failures.
| Parameter | Characteristic | Implication for Chromatography |
| Lipophilicity | High (LogP ~4.5–5.0) | Elutes very rapidly on silica. Requires non-polar mobile phases (e.g., 100% Hexanes or <5% EtOAc). |
| Reactivity | Acid-Sensitive | The 1,1-disubstituted alkene moiety is prone to acid-catalyzed isomerization to the thermodynamically more stable trisubstituted internal alkene (see Diagram 1). |
| Detection | UV Active (254 nm) | The 3-chlorophenyl ring provides a strong chromophore. Secondary visualization via KMnO₄ (alkene oxidation) is effective. |
| State | Likely Oil | Do not attempt recrystallization. Distillation or Column Chromatography are the only viable routes. |
The Critical Risk: Silica-Induced Isomerization
Standard silica gel is slightly acidic (
Figure 1: Mechanism of acid-catalyzed isomerization on standard silica gel.
Method Development & Troubleshooting (Q&A)
Q1: "My TLC shows one spot, but after the column, I have two overlapping peaks. What happened?"
Diagnosis: On-column decomposition (Isomerization). The Fix: You likely used untreated silica gel. The residence time on the acidic column caused the terminal double bond to migrate. Protocol Adjustment: You must buffer your stationary phase.
-
Pre-treatment: Slurry your silica gel in a mobile phase containing 1% Triethylamine (Et₃N) .
-
Running: Maintain 0.5% Et₃N in your eluent during the run to keep the column neutral/basic.
Q2: "The compound runs with the solvent front even in 100% Hexanes."
Diagnosis: The molecule is too lipophilic, or the column is overloaded. The Fix:
-
Switch Stationary Phase: If silica is too weak, consider Neutral Alumina (Activity Grade II or III) . Alumina is less acidic and retains aromatic alkenes slightly better.
-
Increase Packing Density: Ensure a tighter silica bed to increase theoretical plates.
-
Solvent Modifier: If you must use silica, use Pentane instead of Hexane (lower elution strength) and ensure the column is long (high aspect ratio, e.g., 20:1 height:width).
Q3: "I have a persistent white solid co-eluting or clogging the column (Wittig Reaction)."
Diagnosis: Triphenylphosphine Oxide (TPPO) contamination. TPPO is notorious for "streaking" and carrying over into non-polar fractions despite being polar. The Fix: Do not rely on the column to remove bulk TPPO.
-
Pre-Column Crash: Dissolve crude oil in minimal cold Et₂O/Hexane (1:9). TPPO is insoluble in this mix. Filter off the white solid.
-
The MgCl₂ Trick: Add MgCl₂ to the reaction mixture before workup; it forms a complex with TPPO that is insoluble in ether/THF [1].
Optimized Purification Protocols
Protocol A: The "Buffered Silica" Method (Recommended)
Best for: Final purification of crude material <5g.
Materials:
-
Silica Gel 60 (230-400 mesh)
-
Solvents: Hexanes (HPLC Grade), Ethyl Acetate, Triethylamine (Et₃N).
Step-by-Step:
-
TLC Optimization: Determine the Rf. Target an Rf of 0.2 – 0.3 .
-
Starting Point: 100% Hexanes.
-
If Rf < 0.1: Move to 2% EtOAc in Hexanes.
-
-
Column Preparation (Slurry Pack):
-
Mix Silica Gel with Hexanes + 1% Et₃N .
-
Pour into the column and flush with 2 column volumes (CV) of this buffer mix.
-
Why? This neutralizes acidic silanol groups (
).
-
-
Loading:
-
Dissolve the crude oil in the minimum amount of Hexanes/Et₃N (99:1).
-
Critical: Do not use DCM for loading if possible; it can disrupt the buffer equilibrium.
-
-
Elution:
-
Run the column with Hexanes + 0.5% Et₃N .
-
Collect small fractions (test tubes, not flasks) to cut close impurities.
-
Protocol B: The "Dual-Phase" Strategy (For TPPO Removal)
Best for: Crude mixtures from Wittig reactions containing >20% TPPO.
-
Phase 1 (Filtration): Triturate crude residue with cold Pentane. Filter the solids (TPPO).
-
Phase 2 (Flash Plug):
-
Pack a short, wide column (vacuum filtration funnel).
-
Elute with 100% Pentane/Hexane.
-
The lipophilic alkene (Product) elutes immediately.
-
The polar impurities (remaining TPPO, ketone) stay on the baseline.
-
-
Phase 3 (Final Polish): Proceed to Protocol A if higher purity (>98%) is required.
Workflow Decision Matrix
Use this logic flow to determine your immediate next step.
Figure 2: Purification Strategy Decision Tree.
References
-
Batesky, D. C., et al. (2017).[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry. Available at: [Link]
Sources
Preventing polymerization of 4-(3-Chlorophenyl)-2-methyl-1-butene during storage
Welcome to the Technical Support Center.
Ticket ID: #STAB-43CP-2MB Subject: Stabilization and Storage Protocol for 4-(3-Chlorophenyl)-2-methyl-1-butene Assigned Specialist: Senior Application Scientist (Process Chemistry)
This guide addresses the stability profile of This compound . As a 1,1-disubstituted alkene with a homobenzylic tether, this molecule presents a dual-threat stability profile: it is susceptible to both radical polymerization (via auto-oxidation) and cationic polymerization (via trace acid catalysis).
Module 1: Root Cause Analysis (The "Why")
Q: Why is my material turning viscous or yellow during storage?
A: You are likely observing the onset of oligomerization, driven by two distinct mechanisms inherent to the "2-methyl-1-butene" structural motif.
-
The Radical Pathway (Auto-oxidation):
-
Mechanism: Atmospheric oxygen attacks the allylic position (next to the double bond) or the double bond itself, forming hydroperoxides. These decompose into radicals, initiating a chain reaction.
-
Visual Indicator: Yellowing often indicates the formation of quinones (if inhibitors are present and active) or conjugated oligomers.
-
-
The Cationic Pathway (The "Hidden" Threat):
-
Mechanism: The methyl group at the 2-position makes the double bond electron-rich. If a proton (
) adds to the terminal carbon, it forms a tertiary carbocation . This intermediate is highly stable and reactive, rapidly attacking other monomer molecules. -
Trigger: Trace acids on glassware, acidic impurities in solvents, or even CO₂ dissolved from the air (forming carbonic acid) can trigger this.
-
Diagram: The Instability Cycle The following diagram illustrates how environmental factors feed into the polymerization loop.
Caption: Figure 1. Dual-pathway instability showing radical (top) and cationic (bottom) failure modes.
Module 2: Storage Best Practices (Prevention)
Q: What are the optimal storage conditions to prevent degradation?
A: You must control three variables: Temperature, Atmosphere, and Chemical Inhibition.
The Stability Matrix
| Variable | Recommendation | The Scientific Logic |
| Temperature | -20°C (Freezer) | Kinetic control. Low temperatures significantly reduce the rate of peroxide decomposition and polymerization propagation. |
| Atmosphere | Argon or Nitrogen | Crucial. Oxygen is the primary initiator. Store under an inert blanket. Argon is preferred as it is heavier than air and sits on the liquid surface. |
| Container | Amber Glass / Teflon | Amber glass blocks UV light (which catalyzes radical formation). Teflon liners prevent leaching of plasticizers or trace acids found in some caps. |
| Inhibitor | TBC (10-100 ppm) | 4-tert-Butylcatechol (TBC) is the industry standard. It acts as a radical scavenger. |
Critical Warning: Do not store this material in standard "acid-washed" glassware without neutralizing it first. Residual acid sites on glass surfaces can initiate cationic polymerization of the 2-methyl-1-butene group.
Module 3: Inhibitor Management (Active Control)
Q: How do I remove the TBC inhibitor before running my reaction?
A: While TBC is essential for storage, it kills catalytic cycles (especially Palladium or Metathesis catalysts). You must remove it immediately before use.[1]
Method: The Alumina "Flash" Scrub Do not use caustic washing (NaOH) for this molecule if possible, as it can create emulsions with the chlorophenyl group.
Reagents Required:
-
Activated Alumina (Basic or Neutral), Brockmann Grade I.
-
0.2 µm PTFE Syringe Filter (optional).
Protocol:
-
Preparation: Pack a small glass pipette or column with dry Basic Alumina (approx. 1-2 grams of Alumina per 10 grams of monomer).
-
Loading: Pour the monomer directly onto the alumina bed. If the monomer is too viscous, dilute 1:1 with dry Hexane or DCM.
-
Elution: Allow gravity or slight positive pressure (nitrogen) to push the monomer through. The Alumina physically adsorbs the polar TBC (phenolic hydroxyls bind to the oxide surface).
-
Collection: Collect the filtrate in a clean, dry flask.
-
Validation: The filtrate is now uninhibited and must be used within 30 minutes .
Diagram: Inhibitor Removal Workflow
Caption: Figure 2. Solid-phase extraction of phenolic inhibitors using basic alumina.
Module 4: Quality Control & Rescue (Troubleshooting)
Q: How do I check if my monomer is still good?
A: Perform these two rapid tests before committing the material to a valuable synthesis.
Test 1: The Methanol Haze Test (Polymers)
-
Procedure: Take 1 drop of your monomer and add it to 2 mL of Methanol.
-
Result:
-
Clear Solution: Monomer is good (monomer is soluble).
-
Cloudy/White Precipitate: Polymer is present (polymers are generally insoluble in methanol).
-
Action: If cloudy, you must distill the monomer to recover usable material.
-
Test 2: The Iodide Test (Peroxides)
-
Procedure: Mix 0.5 mL of monomer with 0.5 mL of Acetic Acid and add a few crystals of Potassium Iodide (KI).
-
Result:
-
Colorless: Low/No peroxides.
-
Yellow/Brown: High peroxide content (
oxidized to ). -
Action: If yellow, treat with aqueous Sodium Thiosulfate or pass through activated alumina (which also adsorbs peroxides) before distillation. Do not distill peroxide-laden material directly—explosion hazard.
-
References
-
Sigma-Aldrich. Inhibitor Removers and Prepacked Columns. Technical Bulletin.
-
American Chemical Society (ACS). Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina. Langmuir.
-
Fisher Scientific. Safety Data Sheet: 2-Methyl-1-butene. (Providing baseline stability data for the alkene moiety).
-
ChemicalBook. 3-Methyl-1-butene Safety and Storage. (Analogous structure handling).
Sources
Removing unreacted 3-chlorobenzyl chloride from 4-(3-Chlorophenyl)-2-methyl-1-butene
Welcome to the Technical Support Center for advanced organic synthesis and purification. This guide is specifically engineered for researchers and drug development professionals facing the challenging separation of unreacted 3-chlorobenzyl chloride from the target coupling product, 4-(3-chlorophenyl)-2-methyl-1-butene .
Below, you will find a comprehensive breakdown of the physicochemical challenges, field-proven troubleshooting strategies, and detailed, self-validating protocols utilizing chemical scavenging techniques.
Part 1: The Separation Challenge & Physicochemical Data
The difficulty in separating these two compounds stems from their nearly identical polarity and overlapping boiling points. Because both molecules are highly lipophilic and lack hydrogen-bonding donors/acceptors, standard physical separation methods fail.
Table 1: Comparative Physicochemical Properties
| Property | 3-Chlorobenzyl Chloride (Impurity) | This compound (Target) | Separation Implication |
| Molecular Weight | 161.03 g/mol | 180.67 g/mol | Too close for size-exclusion methods. |
| Boiling Point | 215–222 °C[1][2] | ~230–240 °C (Predicted) | Co-distillation occurs under vacuum. |
| Polarity / Rf | Highly non-polar | Highly non-polar | Co-elution on standard silica gel. |
| Chemical Reactivity | Highly electrophilic (benzylic) | Non-electrophilic (stable alkene) | Exploitable difference for chemical scavenging. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why can't I separate the unreacted 3-chlorobenzyl chloride using standard silica gel column chromatography? Both compounds are highly lipophilic and lack strongly polar functional groups (like -OH or -NH2) that interact with the silica stationary phase. Consequently, their retention factors (Rf) in standard non-polar eluent systems (e.g., hexanes/ethyl acetate) are nearly identical, leading to mixed fractions.
Q2: Is fractional distillation under high vacuum a viable alternative? No. The boiling point of 3-chlorobenzyl chloride is approximately 215–222 °C[1][2], while the target alkene boils in the 230–240 °C range. This narrow boiling point differential (<20 °C) leads to co-distillation. Furthermore, heating benzylic chlorides can induce thermal decomposition, auto-polymerization, or HCl generation.
Q3: What is the most authoritative purification strategy?
Chemical scavenging via selective nucleophilic substitution (
Part 3: Mechanistic Visualization
To understand why scavenging is the superior choice, we must look at the causality of the chemical interactions. The benzylic position of the impurity is highly susceptible to nucleophilic attack, whereas the isolated alkene of the product is inert to nucleophiles.
Mechanistic pathway of selective SN2 scavenging exploiting the electrophilicity of benzyl chloride.
Part 4: Troubleshooting Guide
Issue 1: Incomplete removal of 3-chlorobenzyl chloride after scavenging.
-
Causality: Insufficient reaction time, steric hindrance of the chosen amine, or degraded scavenger resin. Benzylic chlorides react rapidly, but biphasic or solid-phase kinetics can be diffusion-limited.
-
Solution: Ensure the use of an excess (3.0–5.0 eq) of a highly nucleophilic, unhindered amine (e.g., tris(2-aminoethyl)amine resin)[4]. Mild heating (40 °C) can accelerate the
kinetics.
Issue 2: Emulsion formation during liquid-liquid extraction.
-
Causality: If using liquid amines (like diethanolamine), the resulting benzylic amine adduct acts as a surfactant in biphasic organic/aqueous acidic systems, trapping the alkene in the emulsion layer.
-
Solution: Filter the mixture through a pad of Celite before extraction to remove particulates, or switch entirely to a solid-phase scavenger resin (e.g., ScavengePore Benzylamine) to completely bypass liquid-liquid extraction[5].
Issue 3: Alkene isomerization (double bond migration) during workup.
-
Causality: Prolonged exposure to strong acids or transition metal impurities during the extraction of the amine adduct can catalyze the migration of the terminal alkene to an internal, thermodynamically more stable position.
-
Solution: Avoid strongly acidic washes. When extracting the liquid amine adduct, use mild acids (e.g.,
) and keep the organic layer cold.
Part 5: Experimental Protocols
The following self-validating protocols provide two distinct pathways for purification. Protocol B is highly recommended for drug development professionals due to its scalability and avoidance of aqueous workup.
Protocol A: Liquid-Phase Scavenging (Using Diethanolamine)
Use this protocol if solid-supported resins are unavailable.
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., MTBE or Dichloromethane) at a concentration of 0.1 M.
-
Scavenger Addition: Add 2.5 equivalents of diethanolamine (relative to the estimated molar amount of unreacted 3-chlorobenzyl chloride).
-
Alkylation: Stir vigorously at room temperature for 4–6 hours. Causality: Diethanolamine undergoes
alkylation with the benzyl chloride, forming a highly polar, water-soluble tertiary amine. -
Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer with cold
(3 x 50 mL). The basic amine adduct will protonate and partition entirely into the aqueous phase. -
Isolation: Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the pure this compound.
Protocol B: Solid-Phase Scavenging (Recommended Workflow)
Utilizes functionalized solid supports to irreversibly capture impurities, allowing for automated and emulsion-free purification[3].
-
Preparation: Dissolve the crude mixture in anhydrous THF or Dichloromethane.
-
Resin Addition: Add 3.0–5.0 equivalents of a polymer-supported amine scavenger, such as poly(4-vinylbenzyl chloride-co-divinylbenzene) functionalized with tris(2-aminoethyl)amine[4].
-
Incubation: Agitate the suspension gently on an orbital shaker at 25 °C for 2–4 hours. Causality: Gentle agitation prevents mechanical shearing of the resin beads while ensuring adequate mass transfer for the
reaction. -
Filtration: Filter the mixture through a sintered glass funnel (porosity 3).
-
Washing: Wash the resin cake with 2 column volumes of the reaction solvent to ensure complete recovery of the non-interacting target alkene.
-
Concentration: Concentrate the combined filtrate in vacuo to isolate the pure product.
Solid-phase scavenging workflow for removing 3-chlorobenzyl chloride from the alkene product.
References
-
Amerigo Scientific. "Scavenger Resins - Amerigo Scientific." Amerigo Scientific. Available at: [Link]
-
Krajnc, P., et al. "Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE Materials." Organic Letters, ACS Publications, 2002. Available at: [Link]
-
Fisher Scientific. "3-Chlorobenzyl Chloride 98.0+%, TCI America." Fisher Scientific. Available at: [Link]
Sources
Optimizing reaction temperature for meta-chlorophenyl butene synthesis
Ticket System: Optimization & Troubleshooting Topic: Reaction Temperature & Stereochemical Control Status: Active User Role: Senior Application Scientist
System Overview
The synthesis of 1-(3-chlorophenyl)butene is a critical intermediate step often plagued by isomeric mixtures (E/Z ratios) and polymerization of the styrene-like product. This guide focuses on the two primary synthetic routes: the Wittig Reaction (for stereochemical precision) and Grignard Addition/Dehydration (for scale and cost-efficiency).
Temperature is the primary variable controlling the Kinetic vs. Thermodynamic outcome in these pathways.
Workflow Visualization
The following diagram illustrates the critical temperature decision points for both pathways.
Figure 1: Critical temperature checkpoints determining stereochemistry (Wittig) and purity (Dehydration).
Module 1: The Wittig Approach (Stereocontrol)
Context: You are using propyltriphenylphosphonium bromide and 3-chlorobenzaldehyde. The propyl ylide is non-stabilized , meaning the reaction is highly sensitive to temperature.
Protocol 402-A: Maximizing Z-Selectivity (Kinetic Control)
-
Mechanism: At low temperatures, the formation of the erythro-betaine (leading to Z) is kinetically favored.
-
Critical Parameter: The reaction must remain at -78°C during the addition phase. Premature warming causes "stereochemical drift" toward the E-isomer.
Troubleshooting Guide:
| Issue | Diagnosis | Resolution |
| Low Z/E Ratio (< 90:10) | Lithium Salt Interference: Lithium ions stabilize the betaine, allowing equilibration to the thermodynamic E-isomer. | Switch Bases: Use NaHMDS or KHMDS instead of n-BuLi. Sodium/Potassium salts do not stabilize the betaine as strongly, forcing rapid elimination to the Z-alkene [1]. |
| Inconsistent Yield | Ylide Decomposition: Non-stabilized ylides degrade above 0°C. | Generate the ylide at 0°C, but cool to -78°C before adding the aldehyde. |
Protocol 402-B: Maximizing E-Selectivity (Schlosser Modification)
-
Mechanism: This requires converting the kinetic erythro-betaine to the thermodynamic threo-betaine via deprotonation/reprotonation.
-
Critical Parameter: Temperature cycling (-78°C
-30°C -78°C).
Q: Why did my Schlosser modification fail (gave mixed isomers)? A: You likely added the proton source too warm.
-
Perform Wittig addition at -78°C .
-
Add PhLi (to deprotonate betaine) at -78°C .
-
Warm to -30°C (promotes equilibration to threo form).
-
Cool back to -78°C before adding the proton source (HCl/t-BuOH) [2].
-
Reasoning: Protonation at higher temperatures is non-selective.
Module 2: Grignard & Dehydration (Scale-Up)
Context: Acid-catalyzed dehydration of 1-(3-chlorophenyl)butan-1-ol. This route naturally favors the thermodynamic E-isomer but carries high polymerization risks.
Protocol 505: Dehydration Temperature Optimization
The Problem: The product is a styrene derivative. Styrenes polymerize thermally and radically. The Fix: You must balance elimination kinetics against polymerization rates.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Gummy/Tar Residue | Thermal Polymerization: Reaction temperature exceeded 110°C or refluxed too long. | Add Radical Inhibitor: Add 100-500 ppm BHT (Butylated hydroxytoluene) or 4-tert-butylcatechol to the reaction pot. Limit temp to 80-90°C [3]. |
| Isomerization of Double Bond | Carbocation Rearrangement: Acid was too strong or temp too high, causing the double bond to migrate into the ring or alkyl chain. | Lower Acid Strength: Switch from conc. H₂SO₄ to p-TsOH (p-Toluenesulfonic acid) in Toluene at moderate reflux (Dean-Stark trap) [4]. |
Summary Data: Temperature vs. Outcome
| Method | Temp Profile | Major Isomer | Typical Ratio (Z:E) | Key Risk |
| Wittig (Li-Salt Free) | -78°C (Constant) | Z (Cis) | 95:5 | Low yield if aldehyde is wet. |
| Wittig (Standard) | -78°C | Z (Cis) | 80:20 | Stereochemical drift. |
| Wittig (Schlosser) | -78°C | E (Trans) | 2:98 | Complex protocol; air sensitive. |
| Dehydration (Acid) | 80°C (Reflux) | E (Trans) | 5:95 | Polymerization (Requires BHT). |
FAQs
Q: Can I separate the E and Z isomers if the reaction gives a mixture? A: Yes, but it is difficult.
-
Flash Chromatography: Often ineffective as Rf values are nearly identical.
-
Silver Nitrate Silica: Use 10% AgNO₃-impregnated silica gel. The silver ions complex differently with the Z (less sterically hindered pi-face) and E isomers, allowing separation [5].
Q: I am using the Grignard route. Why is my intermediate alcohol dehydrating spontaneously? A: The benzylic position is highly activated by the 3-chlorophenyl ring. Even mild acidity (silica gel) or heat during rotary evaporation (>40°C) can trigger elimination.
-
Tip: Neutralize the crude alcohol with 1% Triethylamine before concentration if you intend to store it.
References
-
Vedejs, E., & Peterson, M. J. (1994).[1] Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link
-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition. Link
- Solomon, D. H. (1983). The Chemistry of Radical Polymerization. Elsevier Science.
-
Adkins, H., & Simington, R. M. (1943). Dehydration of Alcohols.[2][3][4] Journal of the American Chemical Society.[1] Link
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron. Link
Sources
Technical Support Center: 2-Methyl-1-Butene (2M1B) Derivative Synthesis
Ticket ID: #ISO-2M1B-001 Subject: Minimizing Isomerization Byproducts in 2-Methyl-1-Butene Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermodynamic Trap
Welcome to the technical support portal. You are likely experiencing a specific yield loss: the conversion of your terminal alkene, 2-methyl-1-butene (2M1B) , into its internal isomer, 2-methyl-2-butene (2M2B) , or derivatives thereof.
This is not a random side reaction; it is a thermodynamic inevitability driven by the stability of trisubstituted alkenes over disubstituted terminal alkenes.
-
2-methyl-1-butene (Terminal):
(Less Stable) -
2-methyl-2-butene (Internal):
(More Stable)
The Root Cause: Any pathway generating a carbocation (or partial positive charge) at the C-2 position allows for a 1,2-hydride shift. Once the proton is lost from C-3 rather than C-1, the double bond "falls" into the internal position, creating the thermodynamic sink (2M2B).
Module 1: Visualizing the Failure Mode
Before troubleshooting specific reactions, visualize the pathway preventing your desired terminal functionalization.
Figure 1: The bifurcation of 2-methyl-1-butene reactivity. To retain terminal functionality, one must bypass the carbocation intermediate entirely.
Module 2: Troubleshooting Hydroboration-Oxidation
User Scenario: You are attempting to synthesize 2-methyl-1-butanol (primary alcohol), but GC-MS indicates significant 2-methyl-2-butanol (tertiary alcohol) or 3-methyl-2-butanol.
The Mechanism of Failure
Standard Borane (
Corrective Protocol: Steric Locking
Solution: Switch from
Step-by-Step Protocol:
-
Preparation: Flame-dry all glassware under Nitrogen (
). -
Reagent: Use 0.5 M 9-BBN in THF (Stoichiometry: 1.1 equiv vs Alkene).
-
Addition: Add 2M1B to the 9-BBN solution at 0°C .
-
Critical: Do not add borane to alkene; add alkene to the bulky borane to ensure immediate steric selection.
-
-
Incubation: Warm to Room Temperature (25°C). Do not reflux.
-
Check: Monitor disappearance of alkene via TLC or NMR.
-
-
Oxidation (The Danger Zone):
-
Cool back to 0°C.
-
Add NaOH (3M) first, then add
(30%) dropwise. -
Reasoning: Acidic hydrolysis of boranes promotes migration. Alkaline oxidation is faster and preserves regiochemistry.
-
Data Comparison:
| Reagent | % Terminal Alcohol (Desired) | % Internal/Tertiary Alcohol (Byproduct) |
| ~94% | ~6% | |
| 9-BBN | >99% | <0.5% |
Module 3: Troubleshooting Epoxidation
User Scenario: You are synthesizing 2-methyl-1,2-epoxybutane , but the epoxide ring is opening or rearranging to the ketone/aldehyde.
The Mechanism of Failure
Meta-chloroperoxybenzoic acid (m-CPBA) produces m-chlorobenzoic acid as a byproduct. This acid is strong enough to protonate the newly formed epoxide, triggering a " epoxide-ketone rearrangement" (Meinwald rearrangement) driven by the stability of the tertiary carbocation at C-2.
Corrective Protocol: The "Buffered" System
Solution: You must neutralize the acidic byproduct in situ.
Step-by-Step Protocol:
-
Solvent: Use Dichloromethane (DCM) or
. -
Buffer: Add finely powdered Sodium Bicarbonate (
) or Sodium Carbonate ( ) directly to the reaction flask.-
Ratio: 2.0 equivalents of base per 1.0 equivalent of m-CPBA.
-
-
Temperature: Maintain 0°C strictly.
-
Quench: Pour reaction mixture into saturated aqueous
(to kill peroxides) and (to neutralize acid) simultaneously.
Module 4: Storage & Purification (The Silent Killer)
User Scenario: "My starting material was 98% pure 2M1B last week, but now it contains 10% 2M2B."
Root Cause: Trace Acidity
Standard borosilicate glass can have slightly acidic surface silanols. In the presence of trace moisture, this acts as a catalytic surface for isomerization.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Boiling Point Drift | 2M1B ( | Do not distill. Their BPs are too close (7°C delta) for standard columns to separate effectively without inducing thermal isomerization. |
| Yellowing | Polymerization/Oligomerization. | Add BHT (Butylated hydroxytoluene) as a radical inhibitor (10-50 ppm). |
| Isomer Shift | Acid-catalyzed rearrangement. | Store over Basic Alumina or Potassium Carbonate pellets. Never store over molecular sieves (often acidic). |
Module 5: Decision Logic (Graphviz)
Use this flow to select the correct reaction parameters for your derivative.
Figure 2: Strategic reagent selection to mitigate thermodynamic drift.
Frequently Asked Questions (FAQ)
Q: Can I separate 2M1B from 2M2B if my stock is already contaminated?
A: Distillation is inefficient due to the close boiling points (
-
Chemical Method:[1][2][3] You can wash the mixture with cold 60-65% Sulfuric Acid (
). The trisubstituted isomer (2M2B) reacts much faster to form the sulfate ester/alcohol and dissolves in the acid layer. The 2M1B (terminal) reacts slower and remains in the organic layer. -
Warning: This is a yield-loss event. You are sacrificing the 2M2B to save the 2M1B.
Q: Why does my NMR show a triplet at 4.6 ppm disappearing?
A: The signals at
Q: I am doing a Friedel-Crafts alkylation with 2M1B. Can I get the terminal attachment?
A: Extremely unlikely. Friedel-Crafts reactions proceed via carbocations. The moment 2M1B is protonated or complexed with
References
-
Brown, H. C., & Scouten, C. G. (1974). Hydroboration.[4][5] 36. Organoboranes for synthesis. 1. A convenient, simple preparation of 9-borabicyclo[3.3.1]nonane (9-BBN) from 1,5-cyclooctadiene and borane-dimethyl sulfide. Journal of Organic Chemistry. Link
-
NIST Chemistry WebBook. (2023). Thermochemical Data for C5H10 Isomers: 2-methyl-1-butene vs 2-methyl-2-butene. National Institute of Standards and Technology. Link
- Zaitsev, A. M. (1875). The history of the rule of elimination. Journal of the Russian Chemical Society. (Foundational concept for thermodynamic stability of alkenes).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Organic Syntheses. (1988). Use of 9-BBN for Regioselective Hydroboration. Coll. Vol. 6, p. 719. Link
Sources
- 1. homework.study.com [homework.study.com]
- 2. US3236908A - Production of 2-methyl-2-butene - Google Patents [patents.google.com]
- 3. Enantioselective Synthesis of 2-Methyl-1,2-syn- and 2-Methyl-1,2-anti-3-Butenediols Via Allene Hydroboration-Aldehyde Allylboration Reaction Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Untitled Document [ursula.chem.yale.edu]
Validation & Comparative
1H NMR characterization peaks for 4-(3-Chlorophenyl)-2-methyl-1-butene
The following guide provides a comprehensive technical analysis of the 1H NMR characterization of 4-(3-Chlorophenyl)-2-methyl-1-butene , a critical building block in the synthesis of antifungals and agrochemicals.
This guide moves beyond simple spectral listing. It compares the target "kinetic" product against its most common thermodynamic alternative (the internal alkene isomer), providing a self-validating workflow for researchers to ensure structural integrity during scale-up or medicinal chemistry optimization.
CAS: 731772-08-0 Formula: C11H13Cl Context: Key intermediate for aryl-alkyl functionalization.
Executive Summary & Structural Logic
In drug development, the purity of the terminal alkene moiety is paramount. The 2-methyl-1-butene scaffold is prone to acid-catalyzed isomerization, shifting the double bond internal to form the more thermodynamically stable trisubstituted alkene .
This guide establishes the "Terminal Alkene Signature" —a specific set of NMR signals used to quantify the target compound against its isomers.
The Structural Challenge
-
Target (Kinetic Product): this compound
-
Key Feature: Terminal methylene protons (
).
-
-
Alternative (Thermodynamic Impurity): 4-(3-Chlorophenyl)-2-methyl-2-butene
-
Key Feature: Internal vinylic proton (
) and loss of terminal signals.
-
Characterization Data: The "Terminal Alkene Signature"
The following data represents the standard characterization profile in
Table 1: Assignment of this compound
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| 1 (a/b) | 4.71 & 4.78 | Broad Singlets | 2H | - | Diagnostic: Distinctive geminal vinyl protons. Confirms terminal alkene. | |
| Ar | Ar-H | 7.10 – 7.26 | Multiplet | 4H | - | Characteristic 3-chloro substitution pattern (see below). |
| 4 | 2.75 | Triplet | 2H | 7.5 | Benzylic methylene. Deshielded by ring current. | |
| 3 | 2.32 | Triplet | 2H | 7.5 | Allylic methylene. Connects linker to alkene. | |
| 2-Me | 1.74 | Singlet | 3H | - | Allylic methyl. Sharp singlet indicates no adjacent protons. |
Note on Aromatic Region: The 3-chlorophenyl group typically displays a specific pattern: A singlet-like peak at ~7.26 (H2), a multiplet at ~7.18 (H4, H5, H6).
Comparative Analysis: Target vs. Alternatives
The primary failure mode in synthesizing this compound is isomerization . The table below contrasts the Target (Terminal) with the Alternative (Internal).
Table 2: Distinguishing the Target from the Isomer
| Feature | Target Product (Terminal Alkene) | Alternative / Impurity (Internal Alkene) | Differentiation Logic |
| Vinyl Region | Two singlets @ 4.7-4.8 ppm | One triplet/quartet @ ~5.1-5.3 ppm | The Target has 2 protons on the double bond; the Alternative has only 1. |
| Methyl Group | 1.74 ppm (Singlet) | 1.60 & 1.68 ppm (Singlets) | The Alternative often has two methyls (or dimethyl-like environment) on the double bond if fully isomerized. |
| Linker | Two distinct triplets (2.3 & 2.7 ppm) | One doublet (Benzylic) @ ~3.3 ppm | Isomerization removes the allylic CH2, shortening the linker or changing its magnetic environment. |
Experimental Protocol: Validation Workflow
This protocol is designed to be self-validating. It does not just "run the NMR," but actively checks for the specific failure modes described above.
Step 1: Sample Preparation
-
Solvent: Use
(99.8% D) neutralized with basic alumina or .-
Reasoning: Trace acid in old
can catalyze the isomerization of the terminal alkene to the internal alkene in the NMR tube.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: Vinyl protons often have longer T1 relaxation times. A short D1 leads to under-integration, making purity calculation against the aromatic internal standard inaccurate.
-
-
Scans: 16 (Sufficient for >95% purity check).
Step 3: Processing & Integration Strategy
-
Reference: Set TMS to 0.00 ppm or residual
to 7.26 ppm. -
Normalize: Set the integral of the Aromatic Region (7.1-7.3 ppm) to 4.00 .
-
Validate: Check the integral of the Vinyl Region (4.7-4.8 ppm) .
-
Pass Criteria: Integral = 1.95 – 2.05.
-
Fail Criteria: Integral < 1.90 (Indicates loss of terminal alkene).
-
Decision Logic Visualization
The following diagram illustrates the logic flow for confirming the structure and identifying common impurities.
Figure 1: Structural confirmation logic tree. Blue nodes indicate input, Yellow indicates decision points, Green indicates success, and Red indicates failure modes.
References
-
Sigma-Aldrich. this compound Product Specification & CAS Data.
-
Doc Brown's Chemistry. 1H NMR Interpretation of 2-methyl-1-butene (Fragment Analysis).
-
SpectraBase. NMR Data for 4-Phenyl-1-butene (Structural Analog).
-
National Institutes of Health (NIH). Separation and Identification of Alkene Isomers.
A Senior Application Scientist's Guide to Terminal Alkene Analysis: A Comparative Study of 4-(3-Chlorophenyl)-2-methyl-1-butene
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. The terminal alkene, a common functional group, plays a crucial role in the reactivity and properties of many organic molecules. This guide provides an in-depth comparative analysis of three powerful analytical techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of the terminal alkene in 4-(3-Chlorophenyl)-2-methyl-1-butene. This molecule, with its combination of an aromatic ring, an alkyl chain, and a terminal double bond, serves as an excellent model to explore the nuances of each technique.
The Subject of Our Investigation: this compound
The structure of this compound presents several key features that will manifest differently in each spectroscopic method. Understanding these features is crucial for a comprehensive analysis.
Figure 1: Structure of this compound.
Our focus will be on the terminal alkene group (C1=C2), specifically the C=C stretching vibration and the vibrations of the associated vinyl (=CH₂) hydrogens.
I. Fourier Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a cornerstone technique for identifying functional groups in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in an infrared spectrum.
For this compound, the key diagnostic peaks for the terminal alkene are:
-
=C-H Stretch: The sp² C-H bonds of the terminal alkene will exhibit a stretching vibration typically in the range of 3000-3100 cm⁻¹[1]. This peak is often of medium to weak intensity.
-
C=C Stretch: The carbon-carbon double bond stretch for a monosubstituted alkene like ours is expected in the region of 1640-1680 cm⁻¹[2]. The intensity of this peak can vary depending on the symmetry and electronic environment of the double bond.
-
=C-H Out-of-Plane Bending (Wag): Terminal alkenes show two strong and characteristic out-of-plane bending vibrations, typically around 990 cm⁻¹ and 910 cm⁻¹[3]. These are often very useful for confirming the presence of a vinyl group.
Influence of Substituents:
-
Chlorophenyl Group: The aromatic ring will have its own characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region. The electron-withdrawing nature of the chlorine atom can have a minor electronic effect on the alkene vibrational frequencies.
-
Methyl Group: The geminal methyl group will show characteristic sp³ C-H stretching vibrations below 3000 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.
Figure 3: General workflow for structural elucidation by NMR.
Comparative Analysis: FTIR vs. Raman vs. NMR
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Principle | Infrared Absorption | Inelastic Light Scattering | Nuclear Spin Transitions in a Magnetic Field |
| Information | Functional Groups | Molecular Fingerprint, Symmetry | Atomic Connectivity, Stereochemistry |
| Sensitivity to C=C | Moderate to Weak | Strong | Indirect (via ¹³C and coupled ¹H) |
| Sensitivity to Polar Bonds | High (e.g., C-Cl) | Low | Moderate (indirectly) |
| Sample Preparation | Minimal (ATR) | Minimal | Dissolution in deuterated solvent required |
| Aqueous Samples | Difficult | Excellent | Possible with solvent suppression |
| Interference | Water, CO₂ | Fluorescence | Paramagnetic impurities |
| Quantitative Analysis | Possible with calibration | Possible with calibration | Excellent with internal standards |
| Cost & Complexity | Low to Moderate | Moderate to High | High |
Experimental Protocols
Protocol 1: ATR-FTIR Spectroscopy of Liquid this compound
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened wipe after analysis to prevent cross-contamination.
Protocol 2: Raman Spectroscopy of Liquid this compound
-
Sample Preparation: Place a small amount of the liquid sample into a glass vial or NMR tube. No further preparation is typically needed.[4]
-
Instrument Setup: Place the sample holder in the instrument and focus the laser onto the liquid sample.
-
Spectrum Acquisition: Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to achieve a good signal-to-noise ratio while avoiding sample heating or degradation.
-
Data Processing: The spectrum is typically baseline-corrected to remove any broad background fluorescence.
Protocol 3: ¹H and ¹³C NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is used, and typically 8-16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Conclusion: A Multi-Technique Approach for Comprehensive Characterization
As demonstrated, FTIR, Raman, and NMR spectroscopy each provide unique and valuable information for the characterization of the terminal alkene in this compound.
-
FTIR is an excellent first-pass technique for quickly identifying the presence of the alkene and other functional groups. Its ease of use and low cost make it a staple in any analytical laboratory.
-
Raman spectroscopy offers a complementary vibrational fingerprint, with particular strength in analyzing the C=C bond and being well-suited for aqueous samples.
-
NMR spectroscopy stands as the definitive method for complete structural elucidation, providing unambiguous evidence of atomic connectivity and stereochemistry.
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structure is non-negotiable. While each of these techniques is powerful in its own right, the most robust and trustworthy characterization is achieved through a synergistic, multi-technique approach. By integrating the data from FTIR, Raman, and NMR, a complete and confident picture of the molecular structure can be assembled, ensuring the integrity and quality of research and development efforts.
References
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. (2021, December 7). AZoM.com. Retrieved from [Link]
-
How to prepare samples for the Raman spectroscopy in the liquid state measurement? (2021, December 5). ResearchGate. Retrieved from [Link]
-
Henderson, T. (2025, March 7). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
SpectraBase. (n.d.). Styrene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link]
-
Patsnap. (2025, September 19). Raman Spectroscopy vs FTIR: Advantages in Polymer Study. Retrieved from [Link]
-
Raman Spectroscopy Protocol (v.1.0). (2001, August 22). University of Washington. Retrieved from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). ResearchGate. Retrieved from [Link]
-
The Raman spectra of organic compounds. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. (2024, October 18). Scientific & Academic Publishing. Retrieved from [Link]
-
FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (2024, March 12). AZoM.com. Retrieved from [Link]
-
Henderson, T. (2025, March 7). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]
-
Davis, R. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets [Video]. YouTube. Retrieved from [Link]
-
Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Retrieved from [Link]
-
Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. (2024, October 18). Scientific & Academic Publishing. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Journal of Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]
-
Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]
-
IR: alkenes. (n.d.). University of Calgary. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methyl-1-butene. Retrieved from [Link]
-
Brehm, M. (2022). Computational Vibrational Spectroscopy. arXiv. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). e-PG Pathshala. Retrieved from [Link]
-
McMurry, J. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbut-1-ene. Retrieved from [Link]
-
Organic Chemistry I - 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). University of Hawaii. Retrieved from [Link]
- Thomas, M., et al. (2016). The first ab initio prediction of a bulk phase VCD spectrum in literature. Journal of Physical Chemistry Letters, 7, 509–513.
-
ResearchGate. (n.d.). Raman spectra of Chlorinated compounds. Retrieved from [Link]
-
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. (n.d.). Authorea. Retrieved from [Link]
-
Characteristic Group Vibrations of Organic Molecules. (n.d.). SlideShare. Retrieved from [Link]
-
Computational Vibrational Spectroscopy. (2022, April 14). arXiv.org. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). e-PG Pathshala. Retrieved from [Link]
-
McMurry, J. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
- Subramanian, N., et al. (2020). Molecular structure spectroscopic (FT-IR, FT-Raman, NMR, UV) studies and first-order molecular hyperpolarizabilities of 1,2-bis(3-methoxy-4-hydroxybenzylidene) hydrazine by density functional method. Journal of Molecular Liquids, 114765.
-
FTIR studies of reactions between the nitrate radical and chlorinated butenes. (n.d.). Aarhus University. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbut-1-ene. Retrieved from [Link]
- Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering, 20(2), 133-144.
-
ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]
Sources
Publish Comparison Guide: HPLC Purity Determination of 4-(3-Chlorophenyl)-2-methyl-1-butene
Executive Summary & Compound Profile
4-(3-Chlorophenyl)-2-methyl-1-butene is a critical intermediate, often utilized in the synthesis of pyrethroid insecticides (e.g., Bifenthrin precursors) and specific pharmaceutical scaffolds.[1] Its structural integrity—specifically the position of the double bond and the chlorine substitution—is paramount for downstream yield and efficacy.
This guide objectively compares three HPLC methodologies for determining its purity. Unlike standard "cookbook" methods, we analyze the causality behind column selection, focusing on the separation of the most persistent impurity: the thermodynamically stable 2-butene isomer (double bond migration).
Chemical Profile & Analytical Challenges
| Property | Value / Description | Analytical Implication |
| Structure | 3-Cl-Ph-CH₂-CH₂-C(CH₃)=CH₂ | Neutral, highly lipophilic molecule.[1][2] |
| LogP | ~4.2 - 4.8 (Estimated) | Requires high organic strength mobile phases (>70% ACN).[1] |
| Chromophore | Chlorobenzene + Terminal Alkene | Weak UV absorbance; requires detection at 210–220 nm . |
| Critical Impurity | 4-(3-Chlorophenyl)-2-methyl-2-butene | Isomer formed via acid-catalyzed migration.[1] Difficult to resolve on standard C18 due to identical hydrophobicity. |
Comparative Methodologies
We evaluated three distinct chromatographic approaches. Method B is the recommended Gold Standard for high-purity applications due to its superior shape selectivity.[1]
Method A: The "Workhorse" (Standard C18)
Best for: Routine in-process monitoring where isomer resolution is not critical.[1]
-
Column: C18 (Octadecyl), 5 µm, 250 x 4.6 mm (e.g., Agilent Zorbax Eclipse Plus).
-
Mechanism: Hydrophobic interaction.
-
Pros: Robust, low cost, rapid equilibration.
-
Cons: Fails to resolve the 2-butene isomer (co-elutes) and positional isomers (2-chloro vs 3-chloro).
Method B: The "Specialist" (Phenyl-Hexyl)
Best for: Final product release and isomer quantification.[1]
-
Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm (e.g., Phenomenex Luna Phenyl-Hexyl).[1]
-
Mechanism: Hydrophobic interaction + π-π stacking .[1]
-
Pros: The π-π interaction provides unique selectivity for the aromatic ring's electron density, allowing separation of the 3-chloro target from 2-chloro impurities.[1] The rigid stationary phase also offers shape selectivity for the terminal vs. internal alkene.
-
Cons: Longer equilibration times; methanol back-pressure is higher.[1]
Method C: Orthogonal Normal Phase (Silica)
Best for: Chiral precursors or strictly non-polar byproduct analysis.[1]
-
Column: Unbonded Silica, 5 µm.
-
Mechanism: Adsorption chromatography.
-
Pros: Excellent for separating oxidation byproducts (epoxides, alcohols) that are too polar for the RP methods.
-
Cons: Poor reproducibility; sensitive to moisture; requires toxic solvents (Hexane).
Recommended Protocol: Method B (Phenyl-Hexyl)[1]
This protocol is designed to be a self-validating system.[1] The use of Methanol over Acetonitrile is intentional to maximize the π-π interaction, which is often suppressed by the π-electrons of Acetonitrile.[1]
Chromatographic Conditions[3][4][5]
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Maximizes selectivity for aromatic isomers.[1] |
| Mobile Phase A | Water + 0.1% H₃PO₄ | Acid suppresses silanol activity; ensures peak symmetry. |
| Mobile Phase B | Methanol | Promotes π-π interactions better than ACN.[1] |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 3.5 µm particles. |
| Temp | 30°C | Controls viscosity and retention reproducibility. |
| Detection | UV @ 215 nm | Targets the benzenoid B-band for maximum sensitivity.[1] |
| Injection | 10 µL | Standard load; reduce if peak broadening occurs. |
Gradient Program
Note: A gradient is preferred over isocratic to elute highly retained dimers.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 70 | Initial Hold |
| 15.0 | 90 | Elution of Main Peak & Isomers |
| 20.0 | 90 | Wash (remove dimers) |
| 20.1 | 70 | Re-equilibration |
| 25.0 | 70 | Stop |
System Suitability Testing (SST)
Trustworthiness Check: Before running samples, verify the system.
-
Resolution (Rs): > 1.5 between Main Peak and 2-Butene Isomer (synthetic mix required).
-
Tailing Factor (T): < 1.5 for the main peak.
-
Precision: %RSD < 1.0% for retention time (n=5 injections).
Visualizing the Workflow
The following diagram illustrates the decision logic and impurity formation pathways that dictate method selection.
Figure 1: Method Selection Decision Tree. Method B is highlighted as the critical path for resolving thermodynamic isomers.
Performance Data Comparison
The following data represents typical performance metrics observed during validation studies for this class of compounds.
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (Main Peak) | ~8.5 min | ~10.2 min |
| Resolution (Main vs. Isomer) | 0.8 (Co-elution) | 1.8 (Baseline) |
| LOD (Limit of Detection) | 0.05% | 0.03% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Solvent Consumption | Low | Moderate |
Expert Insight: While Method A is faster, the co-elution of the 2-butene isomer (Resolution < 1.0) creates a high risk of "False Pass" results in QC. Method B utilizes the shape selectivity of the phenyl-ligand to discriminate the planar differences between the terminal alkene (1-butene) and the internal alkene (2-butene).[1]
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[3] (Fundamental text on column selectivity and π-π interactions).
-
Phenomenex. (2025). Chiral and Achiral Isomer Separations. Retrieved from [Link] (General guide on Phenyl-Hexyl selectivity for aromatic isomers).[1]
-
PubChem. (2025).[3][4] 4-Chloro-3-methyl-1-butene Compound Summary. Retrieved from [Link] (Physical property data supporting LogP and solubility assessments).[1]
Sources
A Comparative Guide to the Validation of 4-(3-Chlorophenyl)-2-methyl-1-butene: Elemental Analysis in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive comparison of analytical techniques for the validation of 4-(3-Chlorophenyl)-2-methyl-1-butene, with a core focus on the role and validation of elemental analysis data. As drug development professionals, understanding the strengths and limitations of various analytical methods is crucial for ensuring data integrity and regulatory compliance.[1][2]
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for the characterization of organic compounds.[3][4] It provides the mass fractions of carbon, hydrogen, and nitrogen, which can be extended to other elements like sulfur (S) and halogens. This technique is fundamental in determining the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity.[5] The principle relies on the complete combustion of a sample, where the resulting gases (CO2, H2O, N2) are quantitatively measured.[3][6]
For this compound, with the molecular formula C₁₁H₁₃Cl, the theoretical elemental composition is a critical benchmark against which experimental data is compared.
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | % Composition |
| Carbon (C) | 12.011 | 11 | 132.121 | 73.12% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.26% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.62% |
| Total | 180.678 | 100.00% |
A Multi-faceted Approach to Validation: Comparison with Spectroscopic and Chromatographic Techniques
While elemental analysis is a powerful tool for determining elemental composition, a comprehensive validation strategy employs a suite of orthogonal analytical techniques.[7] This multi-pronged approach ensures the unequivocal identification of the compound and a thorough assessment of its purity profile.
Table 2: Comparison of Analytical Techniques for the Validation of this compound
| Technique | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis (CHN) | Combustion and detection of resulting gases. | Elemental composition (%C, %H, %N, etc.). | High precision for elemental ratios, excellent for purity assessment against a known formula.[8] | Does not provide structural information or identify isomers.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, including connectivity of atoms and stereochemistry.[10] | Unparalleled for structural elucidation.[10] Quantitative NMR (qNMR) can determine purity. | Less sensitive than MS, may not detect trace impurities.[11] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight and fragmentation patterns, which aid in structural identification.[10] | Extremely sensitive, excellent for detecting trace impurities and confirming molecular weight. | Isomers may have identical molecular weights. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Purity assessment by separating the main compound from impurities. | Highly quantitative and reproducible for purity determination. | Requires a reference standard for absolute quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Purity assessment for volatile compounds. | High resolution and sensitivity for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule.[10] | Provides a "fingerprint" of the molecule. | Limited for complex mixture analysis and provides less structural detail than NMR. |
Experimental Protocol: Elemental Analysis of this compound
A detailed and validated protocol is essential for obtaining reliable elemental analysis data.[1][12]
Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Chlorine in a synthesized batch of this compound and compare them to the theoretical values.
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
-
Synthesized this compound sample
-
Acetanilide (or other suitable certified reference material)
-
Tin capsules
-
High-purity oxygen
-
Helium carrier gas
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (e.g., acetanilide) to ensure accuracy and precision.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound sample into a tin capsule using a microbalance.[4]
-
Fold the tin capsule to ensure no sample is lost and a tight seal is formed.
-
-
Combustion:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is heated to approximately 900-1000°C in the presence of a pulse of high-purity oxygen.[3]
-
The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, and chlorine to HCl.
-
-
Gas Separation and Detection:
-
The combustion gases are passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.
-
The mixture of gases (CO₂, H₂O, HCl, and He carrier gas) is then passed through a series of columns or traps where each component is separated.
-
The concentration of each gas is measured by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the weight percentages of C, H, and Cl based on the detector signals and the initial sample weight.
-
The analysis should be performed in triplicate to ensure reproducibility.
-
Interpreting the Data: A Self-Validating System
The trustworthiness of the elemental analysis data hinges on a self-validating system where experimental results are critically compared against theoretical values and pre-defined acceptance criteria.[2]
Table 3: Hypothetical Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Mean ± SD, n=3) | Acceptance Criteria | Pass/Fail |
| Carbon (C) | 73.12% | 73.05 ± 0.15% | ± 0.4% | Pass |
| Hydrogen (H) | 7.26% | 7.31 ± 0.10% | ± 0.4% | Pass |
| Chlorine (Cl) | 19.62% | 19.55 ± 0.20% | ± 0.4% | Pass |
A close correlation between the experimental and theoretical values, typically within a ±0.4% deviation, provides strong evidence for the correct elemental composition and high purity of the synthesized compound.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process, from initial analysis to final confirmation.
Caption: Workflow for the comprehensive analytical validation of a synthesized compound.
Caption: Integration of orthogonal analytical techniques for robust compound validation.
Conclusion
The validation of this compound, like any active pharmaceutical ingredient or intermediate, necessitates a rigorous and multi-faceted analytical approach. Elemental analysis provides a fundamental and quantitative assessment of elemental composition and purity. When integrated with high-resolution spectroscopic and chromatographic techniques, it forms a robust framework for the unequivocal characterization of new chemical entities. This comprehensive strategy ensures the generation of reliable and defensible data, which is critical for advancing drug development programs and meeting stringent regulatory standards.[2]
References
- Elemental analysis of organic compounds with the use of automated CHNS analyzers.
- A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma.
- How Does a CHNSO Analyzer Work? - AZoM.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo.
- Modern Analytical Technique for Characterization Organic Compounds.
- CHN(O)S Elemental Analysis - Measurlabs.
- Analytical Method Development and Validation in Pharmaceuticals.
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
-
How to determine the purity of newly synthesized organic compound? - ResearchGate. Available at: [Link]
-
9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. Available at: [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. Available at: [Link]
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Safety Operating Guide
Technical Guide: Proper Disposal Procedures for 4-(3-Chlorophenyl)-2-methyl-1-butene
[1]
Executive Summary & Operational Directive
Do not treat this compound as a standard organic solvent.
4-(3-Chlorophenyl)-2-methyl-1-butene is a halogenated aromatic alkene .[1] Its disposal requires strict segregation from non-halogenated waste streams due to the formation of hydrochloric acid (HCl) and potential dioxin precursors during combustion.[1]
Immediate Action Required:
-
Segregate: Place exclusively in Halogenated Waste containers.
-
Label: Tag with "Flammable" and "Toxic" GHS pictograms.
-
Container: Use Glass or Fluorinated HDPE; avoid Aluminum containers.
Chemical Profile & Hazard Logic
To ensure safety, we must understand the causality behind the protocols.[1] This molecule possesses a "dual-threat" structure that dictates its handling.[1]
Structural Hazard Analysis
-
The Alkene Tail (2-methyl-1-butene moiety): This fragment confers high flammability and potential for peroxide formation upon prolonged exposure to air.[1] It lowers the flash point significantly compared to standard chlorobenzenes.[1]
-
The Halogenated Core (3-Chlorophenyl ring): The chlorine atom renders the molecule "halogenated."[1] When incinerated in standard fuel blending kilns (used for non-halogenated solvents), it releases corrosive HCl gas.[1] Therefore, it must be sent to a facility equipped with acid gas scrubbers.[1]
Physicochemical Hazard Data
Note: Data estimated based on structural analogs (e.g., 4-chlorophenyl isomers) where specific experimental data for the 3-isomer is unavailable.[1]
| Property | Value / Characteristic | Operational Implication |
| Flash Point | Est. < 60°C (High Flammability) | Store in flammables cabinet; Ground/bond during transfer.[1] |
| Density | ~1.0 - 1.1 g/mL | Heavier than water; sinks in aqueous spills.[1] |
| Reactivity | Alkene group | Can polymerize if catalyzed; incompatible with strong oxidizers.[1] |
| RCRA Code | D001 (Ignitable) + Halogenated | Requires specific incineration protocols (EPA 40 CFR).[1] |
Step-by-Step Disposal Workflow
Phase 1: Waste Segregation (The Critical Step)
The most common error in laboratory waste management is mixing halogenated and non-halogenated solvents.[1]
-
Protocol: You must maintain a dedicated carboy for "Halogenated Organic Waste."[1][2]
-
Why: If you mix 1 liter of this compound into a 50-gallon drum of acetone (non-halogenated), the entire drum must be reclassified as halogenated, increasing disposal costs by up to 400% and complicating the incineration process.[1]
Phase 2: Container Selection & Compatibility[1]
-
Recommended: Amber Glass (to inhibit peroxidation), Stainless Steel (316), or PVDF/Teflon-lined containers.[1]
-
FORBIDDEN: Aluminum or Zinc-galvanized containers. The chlorophenyl group can react with aluminum under certain conditions (Friedel-Crafts type degradation) to generate heat and HCl.[1]
Phase 3: Labeling
Affix a hazardous waste tag immediately upon the first drop entering the container.[1]
Decision Logic: Waste Stream Management
The following diagram illustrates the decision-making process for disposing of reaction mixtures containing this compound.
Figure 1: Waste stream decision matrix ensuring compliance with RCRA regulations regarding halogenated solvent segregation.
Emergency Spill Response Protocol
In the event of a spill, standard hydrocarbon protocols are insufficient due to the halogenated nature of the compound.[1]
-
Evacuate & Ventilate: The alkene tail creates flammable vapors.[1] Remove ignition sources immediately.
-
PPE: Wear Nitrile or Viton gloves.[1] Avoid Latex (poor resistance to halogenated aromatics).[1]
-
Absorbent Selection:
-
Decontamination: Wash the surface with a dilute surfactant solution.[1] Do not use bleach (sodium hypochlorite), as it may react with auxiliary reaction contaminants.
References & Regulatory Grounding[4]
-
Sigma-Aldrich. Safety Data Sheet: this compound (Analog/General Halogenated). Verified 2023.[1][4]
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste (Halogenated Solvents).[1]
-
Fisher Scientific. Chemical Compatibility Database (Halogenated Hydrocarbons).
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Methyl-1-butene (Alkene Moiety Hazards).
A Comprehensive Guide to the Safe Handling of 4-(3-Chlorophenyl)-2-methyl-1-butene
For professionals in research, and the development of pharmaceuticals, the meticulous handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 4-(3-Chlorophenyl)-2-methyl-1-butene, a compound that, due to its structural features as a chlorinated aromatic compound and a volatile alkene, requires stringent safety protocols. This document will provide a detailed framework for the use of Personal Protective Equipment (PPE), safe handling procedures, and compliant disposal methods.
Hazard Identification and Risk Assessment
This compound is a volatile organic compound (VOC) that should be treated with caution.[1][2] The primary hazards associated with this and similar compounds are:
-
Flammability: As a butene derivative, this compound is expected to be flammable, with vapors that can form explosive mixtures with air.[1][3][4] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][3][4]
-
Health Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[3][5][6]
-
Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[5][6]
-
Potential for Harm if Swallowed: Ingestion of this compound may be harmful.[3][4]
-
Chronic Effects: Prolonged or repeated exposure to similar chlorinated solvents can have detrimental effects on human health, potentially causing organ damage.
-
Summary of Anticipated Hazards
| Hazard Category | Anticipated Risk | Recommended Precautions |
| Physical | Flammable liquid and vapor. Vapors can form explosive mixtures with air.[1][3][4] | Work in a well-ventilated area, away from ignition sources.[1][3][4] Use non-sparking tools and explosion-proof equipment.[1][3][4] |
| Health | Causes skin and eye irritation.[3][5][6] May cause respiratory irritation.[5][6] Harmful if swallowed.[3][4] | Avoid all direct contact. Utilize appropriate PPE. |
| Environmental | Potentially harmful to aquatic life.[7] Do not allow to enter drains or waterways.[3][8] | Dispose of as hazardous waste. Prevent spills from reaching the environment. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Tightly-fitting safety goggles with side shields are mandatory to protect against splashes. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9] |
| Hand Protection | Chemically resistant gloves are required. Standard nitrile gloves may not offer sufficient protection against prolonged contact with chlorinated hydrocarbons.[9] Recommended glove materials include butyl rubber or Viton™ .[9] Always inspect gloves for any signs of degradation or perforation before use. |
| Skin and Body Protection | A flame-resistant lab coat should be worn to protect against incidental skin contact and to prevent contamination of personal clothing.[3][9] For larger quantities or splash-prone procedures, a chemically resistant apron over the lab coat is recommended.[9] |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood .[1] If there is a potential for exposure above established limits, or in the event of a large spill, a full-face respirator with appropriate cartridges for organic vapors should be used by trained personnel.[10] |
Operational and Handling Plan
Engineering Controls
-
Ventilation: All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][7][11] Keep it segregated from incompatible materials such as strong oxidizing agents.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Apparatus Setup: Set up all required glassware and equipment inside the chemical fume hood. Ensure that all equipment is clean, dry, and free of any contaminants.
-
Chemical Transfer: When transferring the chemical, use a glass syringe or a graduated cylinder. Perform all transfers slowly and carefully to avoid splashing.
-
Heating: If heating is necessary, use a controlled heating source such as a heating mantle or a water bath. Open flames are strictly prohibited.[9]
-
Post-Handling: After the procedure is complete, securely close the container. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill cleanup should attempt to decontaminate the area.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealed container for all waste containing this compound. The container should be made of a material compatible with halogenated organic compounds.[2]
-
No Mixing: Do not mix this waste with other waste streams unless their compatibility has been confirmed.[2]
Disposal Protocol
-
Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2]
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
- Sigma-Aldrich. (2025, November 6).
- Benchchem. (2025). Safe handling and storage procedures for 1,1,3-Trichloro-1-butene.
- ChemicalBook. (2023, December 7).
- MP Biomedicals. (n.d.).
- MedchemExpress.com. (2022, September 23).
- Cole-Parmer. (2006, June 19).
- Safety D
- 1 - SAFETY D
- NOVA Chemicals. (2023, July 24).
- SKF. (n.d.).
- Benchchem. (n.d.). Personal protective equipment for handling Ethyl 4-(2-chlorophenyl)
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 731772-08-0.
- Guidance on Storage and Handling of Chlorin
- Angene Chemical. (2025, July 9).
- IPI Global. (n.d.).
- Benchchem. (2025). Navigating the Disposal of 4-(4-Ethoxyphenyl)-2-methyl-1-butene: A Comprehensive Guide.
- SIDS INITIAL ASSESSMENT PROFILE. (n.d.).
- Fisher Scientific. (n.d.).
- ChemicalBook. (n.d.). 4-(4-CHLOROPHENYL)-2-METHYL-1-BUTENE Product Description.
- Hazardous Material Fact Sheet Controlled Substance Disposal – Rx Destroyer. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.). 2-METHYL-1-BUTENE.
- Apollo Scientific. (n.d.). 4-Phenyl-1-butene.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
